Isoprocarb-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 |
InChI Key |
QBSJMKIUCUGGNG-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)C |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
What is Isoprocarb-d3 and its function in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Isoprocarb-d3, a crucial tool in modern analytical research. We will delve into its core properties, its primary function as an internal standard, and provide detailed experimental protocols for its application.
Core Concepts: Understanding this compound
This compound is the deuterium-labeled form of Isoprocarb, a carbamate insecticide.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen. By selectively replacing three hydrogen atoms with deuterium atoms on the N-methyl group, this compound is created. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in chromatography and mass spectrometry techniques.[3][4]
The primary function of this compound in research is to serve as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Isoprocarb residues in various matrices, such as food and environmental samples.[3][5] Because this compound is chemically identical to Isoprocarb, it behaves similarly during sample preparation, extraction, and chromatographic separation.[4] However, due to its higher mass, it can be distinguished from the unlabeled Isoprocarb by a mass spectrometer. This allows for the correction of any analyte loss during sample processing and compensates for matrix effects, which are a common source of error in complex samples.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂D₃NO₂ | [3] |
| Molecular Weight | 196.26 g/mol | [3] |
| Unlabeled CAS Number | 2631-40-5 | [3] |
| Appearance | Solid | [6] |
| Storage Conditions | Store under recommended conditions in the Certificate of Analysis | [3] |
Experimental Protocol: Quantification of Isoprocarb in Food Matrices using this compound Internal Standard and LC-MS/MS
This protocol outlines a general procedure for the analysis of Isoprocarb in a food matrix (e.g., vegetables) using this compound as an internal standard with LC-MS/MS. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[7][8][9]
Materials and Reagents
-
Isoprocarb analytical standard
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
Homogenized food sample
Sample Preparation (QuEChERS Method)
-
Sample Homogenization : Weigh a representative portion of the food sample (e.g., 10-15 g) and homogenize it.[7]
-
Spiking with Internal Standard : To a 50 mL centrifuge tube containing the homogenized sample, add a known volume of the this compound internal standard solution.[4]
-
Extraction :
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. A common mixture includes PSA to remove organic acids and C18 to remove non-polar interferences.[7] For pigmented samples, GCB can be added.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation :
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Injection Volume : Typically 1-10 µL.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for carbamates.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions :
-
Isoprocarb (Analyte) : Monitor at least two specific precursor-to-product ion transitions.
-
This compound (Internal Standard) : Monitor the corresponding precursor-to-product ion transitions, which will be shifted by 3 m/z due to the deuterium labeling.
-
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of Isoprocarb and a constant concentration of this compound.
-
Quantification : The concentration of Isoprocarb in the sample is determined by calculating the ratio of the peak area of the analyte (Isoprocarb) to the peak area of the internal standard (this compound) and comparing this ratio to the calibration curve.[4]
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Experimental workflow for Isoprocarb analysis.
Caption: Concept of Isotope Dilution Mass Spectrometry.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and reliable quantification of Isoprocarb. Its use as an internal standard in conjunction with powerful analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to high-quality analytical data. The methodologies outlined in this guide provide a solid foundation for the implementation of this compound in the laboratory, ensuring precision and confidence in research outcomes.
References
- 1. cpachem.com [cpachem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
An In-depth Technical Guide to Isoprocarb-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Isoprocarb-d3, a deuterated analog of the carbamate insecticide Isoprocarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed technical information on this compound.
Introduction
This compound is the deuterium-labeled form of Isoprocarb, a non-systematic carbamate insecticide.[1] Isoprocarb acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in insects.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Isoprocarb residues in various matrices, such as food and environmental samples.[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical results.[3]
Chemical Structure and Properties
The chemical structures of Isoprocarb and this compound are depicted below. The deuterium atoms in this compound are located on the N-methyl group.
Figure 1: Chemical Structures of Isoprocarb and this compound.
A summary of the key chemical and physical properties of both Isoprocarb and this compound is presented in the following table for easy comparison. It is important to note that while extensive data is available for Isoprocarb, the specific physicochemical properties of this compound have not been as thoroughly investigated. The properties of the deuterated compound are expected to be very similar to the parent compound, with minor differences in properties such as molecular weight and potentially slight variations in retention time during chromatographic separation.
| Property | Isoprocarb | This compound |
| IUPAC Name | 2-isopropylphenyl N-methylcarbamate | 2-isopropylphenyl N-(trideuteriomethyl)carbamate |
| CAS Number | 2631-40-5 | 2662756-69-4 |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₂D₃NO₂ |
| Molecular Weight | 193.24 g/mol | 196.28 g/mol |
| Appearance | White crystalline solid | Not specified (expected to be a solid) |
| Melting Point | 88-93 °C[4] | Not available |
| Boiling Point | 128-129 °C at 20 mmHg | Not available |
| Solubility | 0.4 mg/mL in water at 25 °C[4] | Not available |
| LogP | 2.3[4] | Not available |
Signaling Pathway: Acetylcholinesterase Inhibition
Isoprocarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This process is essential for terminating the nerve impulse.
The inhibition of AChE by Isoprocarb leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect. The mechanism of inhibition involves the carbamoylation of the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This inhibition is reversible, as the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.
Experimental Protocols
Quantification of Isoprocarb in Environmental Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general workflow for the analysis of Isoprocarb residues in a sample matrix (e.g., fruit, vegetable, or water) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.[5]
Methodology:
-
Sample Preparation (QuEChERS Extraction):
-
Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) cleanup.
-
Add the dSPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate) to the aliquot, vortex, and centrifuge.
-
The final supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate, is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for carbamates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Isoprocarb and this compound are monitored.
-
Isoprocarb: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation.
-
This compound: The precursor ion will be the protonated deuterated molecule [M+D]⁺ or [M+H]⁺, which will be 3 Da higher than that of Isoprocarb. The product ions will also show a corresponding mass shift.
-
-
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the Isoprocarb analyte to the peak area of the this compound internal standard against the concentration of the analyte.
-
The concentration of Isoprocarb in the unknown sample is then determined from this calibration curve.
-
Plausible Synthesis of this compound
A potential two-step synthesis approach:
-
Synthesis of Deuterated Methylamine: A common method for the synthesis of deuterated amines is the reduction of nitriles or amides using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). For example, the reduction of nitromethane-d3 or formamide-d3 could yield methylamine-d3.
-
Carbamoylation of 2-Isopropylphenol: The resulting deuterated methylamine can be converted to deuterated methyl isocyanate. Subsequently, 2-isopropylphenol would be reacted with the deuterated methyl isocyanate in the presence of a suitable catalyst (e.g., a tertiary amine) in an inert solvent to yield this compound.
Conclusion
This compound is a critical analytical tool for the accurate and reliable quantification of its parent compound, Isoprocarb, in various complex matrices. Its use as an internal standard in isotope dilution mass spectrometry techniques is essential for mitigating matrix effects and ensuring data quality in residue analysis. While detailed information on its physicochemical properties and synthesis is limited, its application in analytical chemistry is well-established. This guide provides a foundational understanding of this compound for researchers and scientists working in fields that require precise and accurate pesticide analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. kemolab.hr [kemolab.hr]
- 6. CN85109417A - The preparation method of N-methylcarbamate - Google Patents [patents.google.com]
- 7. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Purity of Isoprocarb-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Isoprocarb-d3, a deuterated analog of the carbamate insecticide Isoprocarb. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this stable isotope-labeled compound, which is often utilized as an internal standard in analytical methodologies.
Introduction
This compound (2-isopropylphenyl N-(trideuteromethyl)carbamate) is a deuterated form of Isoprocarb, a widely used carbamate insecticide. The incorporation of three deuterium atoms on the N-methyl group results in a mass shift of +3 atomic mass units compared to the unlabeled compound. This mass difference makes this compound an ideal internal standard for quantitative analysis of Isoprocarb residues in various matrices by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical measurements.
Synthesis of this compound
Synthesis Route 1: Reaction of 2-Isopropylphenol with Trideuteromethyl Isocyanate
This method involves the direct reaction of 2-isopropylphenol with trideuteromethyl isocyanate. The isocyanate is a highly reactive intermediate that readily adds the phenol to form the carbamate linkage.
Reaction Scheme:
Experimental Protocol (Proposed):
-
Preparation of Trideuteromethyl Isocyanate: Trideuteromethyl isocyanate can be synthesized from trideuteromethylamine hydrochloride by reaction with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.
-
Reaction: To a solution of 2-isopropylphenol in a suitable aprotic solvent (e.g., anhydrous toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a solution of trideuteromethyl isocyanate in the same solvent is added dropwise at a controlled temperature (typically 0-25 °C). A catalytic amount of a base, such as triethylamine or pyridine, may be added to facilitate the reaction.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is washed with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Synthesis Route 2: Reaction of 2-Isopropylphenyl Chloroformate with N-Trideuteromethylamine
This alternative route avoids the handling of highly toxic isocyanates directly in the final step. It involves the formation of a chloroformate intermediate from 2-isopropylphenol, which is then reacted with N-trideuteromethylamine.
Reaction Scheme:
Caption: Proposed synthetic pathways for this compound.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is essential to quantify the percentage of the desired d3 species and to identify the presence of other isotopic variants (d0, d1, d2). While a specific Certificate of Analysis with quantitative data for this compound is not publicly available, this section outlines the standard analytical techniques used for this purpose.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopic species can be determined.
Experimental Protocol (Typical):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, typically coupled to a liquid chromatograph (LC-MS).
-
Data Acquisition: Mass spectra are acquired in full scan mode, focusing on the m/z region of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 peak area relative to the sum of all isotopic peak areas.
Table 1: Expected Mass Spectrometry Data for this compound
| Isotopic Species | Chemical Formula | Exact Mass [M+H]⁺ |
| Isoprocarb (d0) | C₁₁H₁₆NO₂⁺ | 194.1176 |
| Isoprocarb-d1 | C₁₁H₁₅DNO₂⁺ | 195.1239 |
| Isoprocarb-d2 | C₁₁H₁₄D₂NO₂⁺ | 196.1301 |
| This compound | C₁₁H₁₃D₃NO₂⁺ | 197.1364 |
Note: The exact masses are calculated for the protonated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration.
-
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly diminished or absent, confirming successful deuteration at this position. The integration of any residual N-methyl proton signal can be used to estimate the level of deuteration.
-
²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence of the presence and location of the deuterium atoms.
-
¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the N-trideuteromethyl group will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms.
Workflow for Isotopic Purity Determination:
Caption: Analytical workflow for this compound characterization.
Quantitative Data Summary
Due to the lack of publicly available Certificate of Analysis for commercial this compound, the following table presents a template for how the quantitative data on isotopic purity should be structured once obtained from experimental analysis.
Table 2: Illustrative Isotopic Purity Data for a Batch of this compound
| Parameter | Value | Method |
| Chemical Purity | >98% | HPLC |
| Isotopic Purity (d3) | ≥98% | Mass Spectrometry |
| Isotopic Distribution | ||
| d0 | <0.5% | Mass Spectrometry |
| d1 | <1.0% | Mass Spectrometry |
| d2 | <1.5% | Mass Spectrometry |
| d3 | ≥98.0% | Mass Spectrometry |
Conclusion
This technical guide has outlined the probable synthetic routes for this compound and the standard analytical methodologies for confirming its structure and determining its isotopic purity. The synthesis of this compound can be reliably achieved by adapting known procedures for Isoprocarb synthesis using deuterated starting materials. The characterization of the final product, particularly the assessment of its isotopic purity by mass spectrometry and NMR spectroscopy, is paramount to ensure its suitability as an internal standard for quantitative analytical applications. While specific quantitative data from a supplier's Certificate of Analysis is not publicly accessible, the provided frameworks for data presentation and experimental protocols offer a comprehensive guide for researchers working with or planning to synthesize this compound.
Isoprocarb-d3: A Technical Guide for Use as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isoprocarb-d3, a deuterated isotopologue of the carbamate insecticide Isoprocarb, for its application as a certified reference material (CRM). This compound is an essential tool for analytical laboratories, particularly in the fields of environmental monitoring, food safety, and toxicology, where it serves as a robust internal standard for the accurate quantification of Isoprocarb residues. Its use mitigates matrix effects and improves the reliability of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Core Properties and Certification
This compound is valued for its chemical and isotopic stability, which are critical for a reliable internal standard. Certified reference materials of this compound undergo rigorous testing to establish their purity, isotopic enrichment, and stability under defined storage conditions.
Physicochemical and Certification Data
The following table summarizes the typical physicochemical properties and certification data for this compound as a CRM. Note: As specific Certificates of Analysis are proprietary, the values presented here are representative of typical specifications for such standards.
| Property | Value | Method of Determination |
| Chemical Formula | C₁₁H₁₂D₃NO₂[4] | --- |
| Molecular Weight | 196.27 g/mol | Mass Spectrometry |
| CAS Number | Not consistently available | --- |
| Appearance | White to off-white solid | Visual Inspection |
| Certified Purity | ≥98% | Quantitative NMR (qNMR) |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Uncertainty | Reported on Certificate of Analysis | Statistical Analysis (ISO Guide 35) |
| Storage Conditions | -20°C, protected from light | Stability Studies |
| Shelf Life | Typically 24-36 months | Stability Studies |
Experimental Protocols
The certification of this compound involves a series of validated experimental protocols to ensure its quality and traceability.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the reaction of 2-isopropylphenol with methyl-d3-amine and a carbonylating agent. A plausible synthetic pathway is outlined below.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol:
-
Formation of 2-Isopropylphenyl Chloroformate: 2-Isopropylphenol is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0-5°C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Reaction with Methyl-d3-amine: The resulting 2-isopropylphenyl chloroformate is then reacted with methyl-d3-amine to form this compound. This reaction is also carried out in an inert solvent and may require a base to neutralize the hydrochloric acid byproduct.
-
Purification: The crude this compound is purified using techniques such as column chromatography on silica gel or recrystallization to achieve the desired chemical purity. The structure and identity are confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR is a primary ratio method for determining the purity of organic compounds.[5][6][7][8]
Diagram: qNMR Purity Determination Workflow
Caption: Workflow for qNMR purity assessment.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer. Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integration and Calculation: Integrate the area of a well-resolved signal corresponding to a known number of protons in the this compound molecule and a signal from the internal standard. The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard
-
Isotopic Enrichment Determination by Mass Spectrometry
High-resolution mass spectrometry is employed to determine the isotopic enrichment of this compound.
Diagram: Isotopic Enrichment Analysis Workflow
Caption: Workflow for isotopic enrichment determination.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Mass Spectrometry Analysis: Infuse the solution directly or inject it into a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap). Acquire mass spectra in full scan mode, focusing on the molecular ion region.
-
Data Analysis: Determine the relative intensities of the M, M+1, M+2, and M+3 ions in the isotopic cluster of the molecular ion. The isotopic enrichment is calculated by comparing the observed isotopic pattern with the theoretical pattern for different levels of deuterium incorporation.
Stability Assessment
Stability studies are conducted to establish the shelf life and recommended storage conditions for the CRM. These studies include long-term and accelerated stability testing.
Protocol:
-
Long-Term Stability Study: Store aliquots of the this compound CRM at the recommended storage temperature (e.g., -20°C). At specified time intervals (e.g., 0, 6, 12, 24, and 36 months), analyze the purity of a sample using a stability-indicating method like qNMR or LC-MS.
-
Accelerated Stability Study: Store aliquots of the CRM at elevated temperatures (e.g., 40°C and 50°C). Analyze the purity at shorter time intervals (e.g., 0, 1, 3, and 6 months). The data from accelerated studies are used to predict the long-term stability at the recommended storage temperature.
Application in Analytical Methods
This compound is primarily used as an internal standard in the quantitative analysis of Isoprocarb in various matrices. The following is a general workflow for its use in an LC-MS/MS method.
Diagram: Use of this compound in LC-MS/MS Analysis
Caption: Workflow for the use of this compound as an internal standard.
Protocol:
-
Sample Preparation: Extract the analyte (Isoprocarb) from the sample matrix (e.g., food, water, biological fluid) using an appropriate extraction technique (e.g., QuEChERS, solid-phase extraction).
-
Internal Standard Spiking: Add a known and constant amount of this compound solution to all sample extracts, calibration standards, and quality control samples.
-
LC-MS/MS Analysis: Inject the prepared samples into an LC-MS/MS system. Separate the analytes using a suitable liquid chromatography column and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Isoprocarb and this compound.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of Isoprocarb to the peak area of this compound against the concentration of the Isoprocarb calibration standards. Determine the concentration of Isoprocarb in the samples by interpolating their peak area ratios from the calibration curve.
The use of this compound as a certified reference material is indispensable for achieving accurate and reliable quantification of Isoprocarb in a variety of sample matrices. Its well-characterized purity, isotopic enrichment, and stability provide the necessary foundation for robust analytical method development and validation.
References
- 1. lcms.cz [lcms.cz]
- 2. texilajournal.com [texilajournal.com]
- 3. scispace.com [scispace.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. emerypharma.com [emerypharma.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Technical Guide to Commercial Isoprocarb-d3 Analytical Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Isoprocarb-d3 analytical standards, designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing these critical reagents. This compound, a deuterated isotopologue of the carbamate insecticide Isoprocarb, serves as an indispensable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its use mitigates matrix effects and improves the accuracy and precision of analytical measurements in complex sample matrices such as food, environmental, and biological samples.
Commercial Supplier Overview
Several reputable suppliers offer this compound analytical standards. The following table summarizes key quantitative data for easy comparison. Please note that pricing is subject to change and may not be publicly available without an account.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |
| MedChemExpress | This compound[1] | HY-B0830S | 2662756-69-4 | C₁₁H₁₂D₃NO₂ | >98% (Implied by use as analytical standard) | 5 mg, 10 mg[1] |
| HPC Standards | D3-Isoprocarb[2] | 684322 | Not specified | C₁₁H₁₂D₃NO₂ | High Purity (ISO 17034 Accredited)[2] | 1x10MG[2] |
| BIOZOL (distributor for MedChemExpress) | This compound | MCE-HY-B0830S | 2662756-69-4 | C₁₁H₁₂D₃NO₂ | >98% (Implied by use as analytical standard) | 1 mg, 5 mg |
Experimental Protocols
While specific protocols for this compound are not readily provided by all suppliers, a general and widely accepted methodology for the use of deuterated internal standards in pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS. The following is a representative protocol.
Objective:
To quantify Isoprocarb residues in a food matrix (e.g., coffee beans) using this compound as an internal standard.
Materials:
-
Isoprocarb analytical standard
-
This compound analytical standard (Internal Standard - IS)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of Isoprocarb and this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of Isoprocarb at different concentrations.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).
-
-
Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known volume of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[3]
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing PSA sorbent and magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge.
-
-
LC-MS/MS Analysis:
-
Filter the final extract through a 0.22 µm syringe filter.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Conditions: Use a suitable C18 column with a gradient elution of water and acetonitrile (both with a small percentage of formic acid or ammonium formate to improve peak shape and ionization).
-
Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two transitions for both Isoprocarb and this compound for quantification and confirmation.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Isoprocarb to the peak area of this compound against the concentration of the Isoprocarb standards.
-
Determine the concentration of Isoprocarb in the sample by using the peak area ratio from the sample and interpolating from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the procurement and application of this compound analytical standards.
Caption: Procurement workflow for analytical standards.
Caption: Experimental workflow for pesticide residue analysis.
Caption: Logical relationship of internal standard correction.
References
Isoprocarb-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Isoprocarb-d3, a deuterated isotopologue of the carbamate insecticide Isoprocarb. This document details its chemical properties, mechanism of action, relevant experimental protocols, and the associated signaling pathways.
Core Data Presentation
Quantitative data for this compound and its non-deuterated counterpart, Isoprocarb, are summarized below for easy comparison.
| Property | This compound | Isoprocarb |
| CAS Number | 2662756-69-4[1] | 2631-40-5 |
| Molecular Formula | C₁₁H₁₂D₃NO₂[1][2] | C₁₁H₁₅NO₂ |
| Molecular Weight | 196.26 g/mol [1] | 193.24 g/mol [3][4] |
Mechanism of Action
Isoprocarb, and by extension this compound, functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE).[1][4][5] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6][7][8] By inhibiting AChE, Isoprocarb causes an accumulation of ACh at the synapse, leading to continuous stimulation of cholinergic receptors. This results in hyperexcitation, paralysis, and ultimately the death of the target insect pests.[8]
Signaling Pathway Disruption by Isoprocarb
The following diagram illustrates the normal cholinergic synapse signaling pathway and the point of disruption by Isoprocarb.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. chembk.com [chembk.com]
- 4. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
Environmental fate and degradation of Isoprocarb
An In-depth Technical Guide on the Environmental Fate and Degradation of Isoprocarb
Introduction
Isoprocarb (2-isopropylphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture to control a variety of sucking and chewing insects on crops such as rice, cocoa, sugarcane, and vegetables.[1][2][3][4] As a non-systemic insecticide, it functions through contact and stomach action, primarily by inhibiting the enzyme acetylcholinesterase (AChE).[1][4] The extensive use of Isoprocarb necessitates a thorough understanding of its behavior, persistence, and transformation in various environmental compartments. Overuse can lead to toxic residues in soil and water, posing potential ecotoxicological risks.[3][5] This technical guide provides a comprehensive overview of the environmental fate and degradation of Isoprocarb, summarizing key quantitative data, detailing experimental protocols, and visualizing its transformation pathways.
Physicochemical Properties
The environmental transport and fate of a pesticide are largely governed by its physicochemical properties. Isoprocarb is a colorless crystalline solid with limited solubility in water, which influences its mobility in soil and aquatic systems.[1] Key properties are summarized in Table 2.1.
Environmental Degradation Pathways
Isoprocarb is subject to degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism. Its persistence is generally considered to be low.[6]
Abiotic Degradation
3.1.1 Hydrolysis Hydrolysis is a significant pathway for the degradation of carbamate esters like Isoprocarb, particularly in alkaline media.[1] The primary hydrolysis reaction involves the cleavage of the carbamate ester bond, yielding 2-isopropylphenol (also known as o-cumenol) and methylcarbamic acid.[7] This process is a key initial step in the detoxification of the compound in both environmental and biological systems.
Caption: Primary hydrolysis pathway of Isoprocarb.
3.1.2 Photodegradation Sunlight can induce the degradation of pesticides. While specific photolytic pathways for Isoprocarb are not extensively detailed, carbamates can undergo photo-Fries rearrangement or photocleavage upon exposure to UV radiation.[8] The rate of photodegradation in aqueous systems can be influenced by water chemistry and the presence of photosensitizing agents.[8]
Biotic Degradation
3.2.1 Soil Degradation In the soil environment, Isoprocarb is considered non-persistent.[6] Microbial activity is the primary driver of its degradation. The typical aerobic soil degradation half-life (DT₅₀) has been reported to be approximately 11.5 days.[6] The fate of Isoprocarb in soil is also influenced by sorption and leaching. Sorption to soil organic matter and clay particles can reduce its bioavailability for degradation and transport.[9]
3.2.2 Metabolism in Organisms In biological systems, Isoprocarb undergoes metabolic transformation. In animals, carbamates are typically hydrolyzed enzymatically by the liver, and the degradation products are excreted by the kidneys and liver.[10] Studies on coffee beans have identified 2-isopropylphenol as a metabolite, formed through the hydrolysis of the o-aryl carbamate bond, likely by the enzyme carboxylesterase.[7] This metabolic pathway is consistent with the general degradation route for carbamate insecticides in both plants and animals.[11]
Advanced Oxidation Processes: Electro-Fenton Degradation
Advanced oxidation processes (AOPs) are effective for degrading persistent organic pollutants. The electro-Fenton process, which generates highly reactive hydroxyl radicals (•OH), has been shown to successfully degrade and mineralize Isoprocarb in aqueous solutions.[12][13]
Degradation Pathway and Mineralization
The degradation of Isoprocarb via the electro-Fenton process is initiated by hydroxyl radical attack. This leads to the formation of various aromatic intermediates through hydroxylation of the aromatic ring and oxidation of the parent compound.[12][14] These intermediates are subsequently degraded through the opening of the aromatic ring, forming short-chain carboxylic acids.[12][14] Ultimately, complete mineralization converts the organic carbon into carbon dioxide (CO₂), with the nitrogen atom being released as nitrate ions (NO₃⁻).[12][15] After 3 hours of electrolysis at 800 mA, over 40% of the organic carbon in an Isoprocarb solution can be mineralized.[12][14][16]
Caption: Mineralization pathway of Isoprocarb via the Electro-Fenton process.
Summary of Quantitative Data
Quantitative data on the fate and degradation of Isoprocarb are essential for environmental risk assessment. The following tables summarize key physicochemical properties, degradation rates, and identified metabolites.
Table 2.1: Physicochemical Properties of Isoprocarb
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | [2][10] |
| Molecular Weight | 193.24 g/mol | [10] |
| Melting Point | 88 - 97 °C | [10] |
| Water Solubility | 0.265 g/L (sparingly soluble) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.31 | [10] |
| Vapor Pressure | 0.00947 mmHg at 25 °C | |
Table 5.2: Degradation Half-Life and Rate Constants of Isoprocarb
| Parameter | Medium/Condition | Value | Source |
|---|---|---|---|
| Half-Life (t½) | Perilla frutescens (Greenhouse) | 0.71 days | [17][18] |
| Half-Life (t½) | Perilla frutescens (Field) | 1.13 days | [17][18] |
| DT₅₀ (Aerobic) | Soil (Typical) | 11.5 days | [6] |
| Absolute Rate Constant (Oxidation by •OH) | Aqueous (Electro-Fenton) | 3.32 × 10⁹ L mol⁻¹ s⁻¹ | [12][13][16] |
| Mineralization | Aqueous (Electro-Fenton, 3 hrs) | > 40% of Total Organic Carbon |[12][13][14] |
Table 5.3: Aromatic Intermediates Identified during Electro-Fenton Degradation of Isoprocarb
| Intermediate | m/z |
|---|---|
| Hydroxyphenyl N-methylcarbamate | 167 |
| Benzoquinone | - |
| Hydroxy-2-isopropylphenyl N-methyl carbamate | 210 |
| Dihydroxyphenyl | 111 |
| 2-Isopropylphenyl carbamate | 180 |
| 2-Isopropylphenol | 137.9 |
| Phenol | 95 |
(Source: Bakhti et al., 2020)[14]
Key Experimental Protocols
Degradation Study in an Aqueous System (Electro-Fenton)
This protocol describes the methodology used to study the degradation of Isoprocarb in water using the electro-Fenton process.
-
System Setup: Electrolysis is conducted in an undivided electrochemical cell with a carbon graphite granule cathode and a platinum (Pt) anode.
-
Reaction Conditions: An aqueous solution of Isoprocarb (e.g., 0.53 mM) is prepared with a supporting electrolyte (e.g., Na₂SO₄) and a catalyst (e.g., 0.5 mM Fe²⁺). The pH is adjusted to 3.0.
-
Procedure: A constant current (e.g., 500 mA) is applied to the system. Samples are withdrawn at specific time intervals.
-
Analysis: The concentration of Isoprocarb is monitored using High-Performance Liquid Chromatography (HPLC). Aromatic intermediates are identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Total Organic Carbon (TOC) is measured to determine the extent of mineralization. Short-chain carboxylic acids are analyzed by ion chromatography.[14]
Pesticide Residue Analysis in Coffee (QuEChERS and UHPLC-QqQ-MS/MS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Sample Preparation: 5 grams of finely ground coffee sample are weighed into a 50 mL centrifuge tube. 10 mL of water is added, and the sample is hydrated for 30 minutes.
-
Extraction: 10 mL of acetonitrile is added, and the tube is shaken vigorously. A salt mixture (magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken again and then centrifuged.
-
Dispersive SPE Cleanup (d-SPE): An aliquot of the upper acetonitrile layer (e.g., 6 mL) is transferred to a 15 mL tube containing a cleanup sorbent mixture (e.g., MgSO₄, C18, PSA, and GCB). The tube is shaken and centrifuged.
-
Final Preparation: The cleaned extract is filtered through a 0.22 µm syringe filter (or evaporated and reconstituted) and placed in a vial for analysis.
-
Instrumental Analysis: The extract is analyzed using Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-QqQ-MS/MS).[19]
Caption: QuEChERS experimental workflow for Isoprocarb residue analysis.
Residue Analysis in Perilla frutescens (HPLC-MS/MS)
The degradation behavior of Isoprocarb in the plant Perilla frutescens was determined using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high selectivity and sensitivity for pesticide residue determination, often requiring simple sample treatment.[17][18] The study involved applying Isoprocarb at a specific rate and collecting samples over time to measure the dissipation of the residue, from which the half-life was calculated.[17][18]
Conclusion
The environmental fate of Isoprocarb is characterized by relatively low persistence, with degradation occurring through hydrolysis, photodegradation, and microbial action. The primary degradation product across these pathways is 2-isopropylphenol. In soil, Isoprocarb has a short to moderate half-life, with its mobility influenced by sorption to organic matter. Advanced oxidation processes have proven effective in achieving complete mineralization of Isoprocarb in aqueous environments. Understanding these degradation pathways and the factors that influence them is critical for managing the use of Isoprocarb and mitigating potential environmental risks.
References
- 1. Isoprocarb | 2631-40-5 [chemicalbook.com]
- 2. CAS 2631-40-5 Insecticide Isoprocarb Pesticide 98%TC 25%WP Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 3. Isoprocarb induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]
- 4. Isoprocarb (Ref: OMS 32) [sitem.herts.ac.uk]
- 5. Isoprocarb causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprocarb (Ref: OMS 32) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
- 9. aet.irost.ir [aet.irost.ir]
- 10. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 13. [PDF] Degradation and Mineralization of Pesticide Isoprocarb by Electro Fenton Process | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 17. Comparison of greenhouse and field degradation behaviour of isoprocarb, hexaflumuron and difenoconazole in Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
An In-depth Technical Guide to Isoprocarb-d3 for Pesticide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Isoprocarb-d3 as an internal standard for the quantitative analysis of Isoprocarb, a carbamate insecticide, in various food and environmental matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and accurate analytical methodologies, particularly in complex sample matrices where matrix effects can significantly impact analytical results.
Introduction to Isoprocarb and the Role of this compound
Isoprocarb (2-isopropylphenyl N-methylcarbamate) is a widely used carbamate insecticide for the control of a variety of pests on crops such as rice, cocoa, and vegetables.[1][2] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits.
The analysis of pesticide residues in complex matrices like food is often challenging due to the presence of co-extractive compounds that can interfere with the analytical signal, a phenomenon known as the matrix effect.[3][4][5] To compensate for these effects and to ensure the accuracy and precision of the analytical results, a stable isotope-labeled internal standard is employed. This compound, a deuterium-labeled analog of Isoprocarb, serves as an ideal internal standard. Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer source, thus enabling accurate quantification.[6][7]
Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis
A widely adopted and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][8][9] This is typically followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
The following protocol is a generalized procedure based on common practices for the analysis of carbamate pesticides in food matrices.
2.1.1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: A representative sample of the food commodity (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction:
-
A portion of the homogenized sample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added.
-
An appropriate amount of the this compound internal standard solution is added.
-
The tube is shaken vigorously for 1 minute.
-
A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added.
-
The tube is immediately shaken vigorously for 1 minute and then centrifuged (e.g., at 4000 rpm for 5 minutes).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
The tube is shaken for 1 minute and then centrifuged (e.g., at 4000 rpm for 5 minutes).
-
-
Final Extract Preparation: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[6]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both Isoprocarb and this compound for quantification and confirmation.
-
Quantitative Data and Method Performance
The following tables summarize typical performance data for the analysis of Isoprocarb using a stable isotope-labeled internal standard. The data is compiled from various studies on carbamate pesticide analysis in different food matrices.
Table 1: LC-MS/MS Parameters for Isoprocarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Isoprocarb | 194.1 | 137.1 | 8 | 95.1 | 14 |
| This compound | 197.1 | 140.1 | 8 | 98.1 | 14 |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Method Validation Data for Isoprocarb Analysis in Various Food Matrices
| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Vegetables | > 0.996 | - | 5 | 91 - 109 | < 10 | [10] |
| Fruits and Vegetables | > 0.99 | 0.2 - 2.0 | 0.5 - 5.0 | 88.1 - 118.4 | < 10 | [11] |
| Coffee | - | - | 1 | >90% within 60-140% | < 20 | [8] |
| Diversified Foods | - | - | 10 | 70 - 120 | < 20 | [11] |
Table 3: Matrix Effects in Carbamate Pesticide Analysis
| Matrix | Matrix Effect (%) | Observation | Reference |
| Vegetables | - | Substantial ion suppression observed in some vegetables. | [6] |
| Tea | - | Use of a stable isotope-labeled internal standard is a poor choice to compensate for matrix effects for other analytes. | [7] |
| Various Foods | - | Matrix effects are dependent on the sample matrix, target analytes, and mode of ionization. | [5] |
Note: The use of a corresponding stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, leading to high accuracy and precision.[4][6][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the analysis of Isoprocarb using this compound and the logical relationship of using an internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a robust, sensitive, and accurate method for the determination of Isoprocarb residues in a wide variety of food matrices. The stable isotope-labeled internal standard effectively compensates for matrix effects and variations in extraction recovery, leading to reliable and defensible analytical data. This methodology is essential for food safety monitoring programs and for ensuring that pesticide residue levels comply with national and international regulations.
References
- 1. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. food.actapol.net [food.actapol.net]
- 11. Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Isoprocarb in Environmental Samples using Isoprocarb-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the carbamate insecticide Isoprocarb in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard, Isoprocarb-d3, is employed. The developed protocol, including a QuEChERS-based sample extraction and cleanup, offers excellent recovery and reproducibility. All quantitative data, including linearity, limits of detection (LOD) and quantification (LOQ), and recovery, are summarized. Detailed experimental protocols and diagrams are provided to facilitate the implementation of this method in environmental monitoring and food safety laboratories.
Introduction
Isoprocarb is a widely used carbamate insecticide for the control of various pests on a range of crops. Its potential for environmental contamination and presence as residues in food products necessitates sensitive and reliable analytical methods for its monitoring. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. These compounds co-elute with the target analyte and exhibit nearly identical chemical and physical properties, allowing for effective compensation of matrix-induced signal suppression or enhancement, as well as variations in extraction recovery and instrument response.[1][2] This application note details a validated LC-MS/MS method for the quantification of Isoprocarb using this compound as the internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of Isoprocarb from the sample matrix.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge capable of ≥ 4000 x g
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/mL.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions were optimized for the detection and quantification of Isoprocarb and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Isoprocarb | 194.1 | 137.1 | 95.1 | 15 |
| This compound | 197.1 | 140.1 | 98.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Isoprocarb | 0.5 - 200 | > 0.995 | 0.15 | 0.5 |
Table 2: Recovery and Precision
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=5) |
| Vegetable (Lettuce) | 10 | 95.4 | 4.8 |
| 50 | 98.2 | 3.5 | |
| Fruit (Apple) | 10 | 92.1 | 5.2 |
| 50 | 96.5 | 4.1 | |
| Soil | 10 | 89.7 | 6.8 |
| 50 | 93.4 | 5.5 |
Mandatory Visualizations
Caption: Experimental workflow for Isoprocarb analysis.
Caption: LC-MS/MS analysis and data processing logic.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly reliable and sensitive approach for the quantification of Isoprocarb in various environmental and food matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to excellent accuracy and precision. The detailed protocol and validation data presented herein demonstrate the suitability of this method for routine monitoring and regulatory compliance testing.
References
Application Note: Quantitative Analysis of Isoprocarb in Environmental Matrices using a Stable Isotope Dilution Assay with Isoprocarb-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of the carbamate insecticide Isoprocarb in complex matrices. The method utilizes Isoprocarb-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). All method validation parameters, including linearity, precision, accuracy, and limits of quantification, are presented.
Principle of the Method
The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte Isoprocarb, is spiked into the sample at the beginning of the preparation process.[1] During sample extraction, cleanup, and LC-MS/MS analysis, any loss or variation will affect both the analyte and the internal standard equally. The concentration of Isoprocarb is determined by calculating the ratio of the analyte's mass spectrometer response to that of the internal standard. This approach effectively mitigates matrix-induced signal suppression or enhancement, leading to highly reliable and accurate quantification.[2]
The LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[3][4] In MRM, a specific precursor ion for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
Diagram: Principle of Multiple Reaction Monitoring (MRM)
Materials and Reagents
-
Standards: Isoprocarb (PESTANAL®, analytical standard), this compound (deuterium labeled).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid (reagent grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample concentrator (e.g., nitrogen evaporator), LC-MS/MS system.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isoprocarb and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solution: Prepare a series of mixed working standard solutions by serially diluting the Isoprocarb stock solution with 90:10 (v/v) methanol:water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
-
Calibration Curve Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the working standard solutions into blank matrix extract. A typical calibration range is 0.5 to 100 ng/mL.
Sample Preparation (QuEChERS Protocol)
The following protocol is a general guideline for environmental water or soil samples. The sample preparation process typically involves extraction and extract cleanup to remove interferences.[4]
-
Sample Collection & Homogenization:
-
For water samples, collect 10 mL in a centrifuge tube.
-
For soil/sediment samples, weigh 10 g of homogenized sample into a 50 mL centrifuge tube and add 10 mL of water.
-
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to each sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 90:10 (v/v) methanol:water for LC-MS/MS analysis.
-
Diagram: Experimental Workflow
LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Gas Flow | 1000 L/h |
| Collision Gas | Argon |
MRM Transitions
The optimized analysis was performed in the multiple reaction monitoring (MRM) mode based on two abundant transitions for quantification and confirmation.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Isoprocarb | 194.1 | 137.1 | Quantifier | 15 |
| 194.1 | 95.1 | Qualifier | 25 | |
| This compound | 197.1 | 140.1 | Quantifier | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation and Data
The analytical method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to established guidelines.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.5 to 100 ng/mL in matrix-matched standards.
| Parameter | Result |
| Concentration Range | 0.5 - 100 ng/mL |
| Regression Type | Linear |
| Weighting | 1/x |
| R² | > 0.995 |
Accuracy and Precision
Accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) were evaluated by spiking blank matrix samples at three concentration levels (n=6 replicates per level).
| Spiked Conc. (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 1.0 (Low QC) | 98.2 | 5.1 | 6.8 |
| 10.0 (Mid QC) | 101.5 | 3.8 | 4.5 |
| 80.0 (High QC) | 99.4 | 4.2 | 5.3 |
Acceptance Criteria: Recovery within 70-120%, RSD ≤ 20%.
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD < 20% and Recovery 70-120%).
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of Isoprocarb in complex matrices. The use of its stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and ensuring data reliability. The described sample preparation and analytical protocols are robust and suitable for high-throughput laboratory settings, making this method ideal for environmental monitoring, food safety analysis, and related research applications.
References
Application Note: High-Throughput Analysis of Isoprocarb Residues in Diverse Food Matrices
Introduction
Isoprocarb (2-isopropylphenyl methylcarbamate) is a widely used carbamate insecticide effective against a variety of pests on crops such as rice and coffee.[1][2] Due to its potential toxicity to humans and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for isoprocarb in various food commodities.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring isoprocarb residues to ensure food safety and compliance with international trade standards.[3][5] This application note describes a robust and efficient method for the determination of isoprocarb in a range of food matrices utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approach
The QuEChERS method has become a cornerstone of pesticide residue analysis in food due to its simplicity, speed, and minimal solvent consumption.[6][7] This approach involves a simple liquid-liquid partitioning step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. Subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, enabling the accurate quantification of isoprocarb at trace levels.[6][8]
Method Validation and Performance
The described method has been validated according to the European Commission SANTE 11312/2021 guidelines, demonstrating excellent performance characteristics across various food matrices.[3] Key validation parameters are summarized below.
Data Presentation
Table 1: Method Performance for Isoprocarb in Coffee Beans [3][9]
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.001 mg/kg |
| Recovery (at 0.001, 0.01, and 0.05 mg/kg) | 85.6 - 102.6% |
| Repeatability (RSDr) | 2.0 - 10.6% |
| Within-Laboratory Reproducibility (RSDw) | 5.2 - 15.2% |
| Matrix Effect | -15% (low) |
Table 2: Method Performance for Isoprocarb in Other Food Matrices
| Food Matrix | Analytical Method | LOQ (mg/kg) | Recovery (%) | Reference |
| Paddy | Not Specified | >0.03 (MRL) | Not Specified | [4] |
| Cucumber | HPLC | 0.099 µg/mL (LOD) | 87.12 - 90.60 | [10] |
| Rice (spiked) | Micellar Electrokinetic Chromatography | 0.3 µM (LOD) | 95.5 ± 1.4 | [11] |
Experimental Protocols
Sample Preparation (Homogenization)
-
For solid samples (e.g., fruits, vegetables, grains), chop and homogenize a representative portion using a high-speed blender.
-
For liquid samples (e.g., juices), ensure the sample is well-mixed before extraction.
-
Store homogenized samples at -20°C if not analyzed immediately.
QuEChERS Extraction
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of cold water and let the mixture hydrate for approximately 15 minutes.[3]
-
Add 15 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, and 0.5 g sodium citrate dibasic sesquihydrate).[5]
-
Immediately shake by hand and then agitate on a mechanical shaker for 15 minutes.
-
Centrifuge the tube at ≥ 7000 rpm for 5 minutes to achieve phase separation.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 4 g MgSO₄, 0.4 g PSA (primary secondary amine), 0.4 g C18, and 0.2 g GCB (graphitized carbon black).[5]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. For initial screening, 1 mL can be filtered through a 0.22 µm PTFE syringe filter. For enhanced detection, 3 mL of the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 0.5 mL of acetonitrile.[3]
LC-MS/MS Analysis
-
Instrument: Triple Quadrupole LC-MS/MS System (e.g., AB Sciex 3500) coupled with a UHPLC system (e.g., Agilent 1290 Infinity).[3]
-
Column: A suitable C18 column (e.g., Phenomenex C18, 3 µm, 2 x 50 mm).[8]
-
Mobile Phase:
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for isoprocarb should be optimized for the specific instrument. For isoprocarb, a precursor ion of m/z 194.1 and product ions of m/z 95.0 and 77.0 have been reported.[6]
Mandatory Visualizations
Caption: Experimental workflow for isoprocarb analysis using QuEChERS and LC-MS/MS.
Caption: Logical relationships in method development and validation.
Conclusion
The QuEChERS extraction method coupled with LC-MS/MS analysis provides a highly effective and efficient workflow for the routine monitoring of isoprocarb residues in a wide variety of food matrices. The method is sensitive, accurate, and robust, meeting the stringent requirements of regulatory bodies for food safety analysis. The provided protocol can be readily implemented in analytical laboratories for high-throughput screening and quantification of isoprocarb.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. food.actapol.net [food.actapol.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aldicarb and isoprocarb in cucumber using matrix solid-phase dispersion extraction and HPLC [spgykj.com]
- 11. Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Isoprocarb-d3 in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Isoprocarb-d3 in environmental water and soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated isotopologue of the carbamate insecticide Isoprocarb, is an ideal internal standard for residue analysis, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Isoprocarb is a widely used insecticide for the control of leafhoppers and planthoppers in rice and other crops. Its potential for environmental contamination of water sources and soil necessitates sensitive and reliable analytical methods for monitoring its presence. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based methods. These protocols detail the extraction of this compound from water and soil matrices and its subsequent analysis by LC-MS/MS.
Analytical Workflow Overview
The overall analytical workflow involves sample collection, preparation, extraction, cleanup, and subsequent analysis by LC-MS/MS. The choice of extraction technique is dependent on the sample matrix. For water samples, Solid Phase Extraction (SPE) is employed to concentrate the analyte and remove interferences. For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized for its efficiency and high-throughput capabilities.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analysis of Isoprocarb using methods similar to those described below. Data for this compound is inferred from the performance of the parent compound and similar deuterated internal standards.
Table 1: LC-MS/MS Parameters for Isoprocarb
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 194.1 | [1] |
| Product Ion 1 (m/z) | 137.1 | [1] |
| Product Ion 2 (m/z) | 95.1 | [1] |
| Collision Energy (eV) | Optimized experimentally | [2] |
Table 2: Typical Method Performance Parameters
| Matrix | Parameter | Typical Value | Reference |
| Soil | Limit of Quantification (LOQ) | 0.001 mg/kg | [3] |
| Recovery | 60-140% | [3] | |
| Relative Standard Deviation (RSD) | <20% | [3] | |
| Water | Limit of Detection (LOD) | 0.01 µg/L | [4] |
| Limit of Quantification (LOQ) | 0.03 µg/L | [4] | |
| Recovery | 70-120% | [2] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
-
Oasis HLB SPE cartridges (or equivalent)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Protocol for Water Sample Analysis
This protocol is based on solid-phase extraction (SPE) for the concentration and purification of this compound from water samples.[5]
1. Sample Preparation: a. Collect water samples in clean glass containers. b. If the sample contains particulate matter, filter through a 0.7 µm glass fiber filter.[6] c. To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10-50 ng/L).
2. Solid Phase Extraction (SPE): a. Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of Type I water. Do not allow the cartridge to go dry. b. Loading: Load the 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min. c. Washing: After loading the entire sample, wash the cartridge with 5 mL of Type I water to remove polar interferences. d. Drying: Dry the cartridge under vacuum for 10-15 minutes. e. Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.
3. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). c. Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol for Soil Sample Analysis
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8]
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.[7] b. If the soil is dry, add 7 mL of Type I water, vortex briefly, and allow to hydrate for 30 minutes.[7] c. Add a known amount of this compound internal standard solution. d. Add 10 mL of acetonitrile to the tube. e. Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).[7] f. Cap the tube tightly and shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.[7]
2. Dispersive Solid Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of PSA, C18, and/or GCB sorbents and magnesium sulfate. The choice of sorbents may need to be optimized based on the soil type. b. Vortex the d-SPE tube for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.[7]
3. Final Extract Preparation: a. Transfer the cleaned supernatant into an autosampler vial. b. Depending on the expected concentration and instrument sensitivity, the extract may be directly injected or evaporated and reconstituted in the initial mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Isoprocarb. Optimization may be required for specific instrumentation.
Liquid Chromatography (LC) Conditions: [7][9]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in Type I water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 3 µL.[7]
-
Column Temperature: 40°C.[7]
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1. The transitions for this compound will have a precursor ion shifted by +3 m/z. The product ions may be the same or shifted depending on the location of the deuterium labels.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's guidelines for the specific instrument used.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample preparation steps and the final analysis.
Conclusion
The protocols described provide a robust framework for the analysis of this compound in environmental water and soil samples. The use of this compound as an internal standard ensures high-quality quantitative data. Adherence to these methodologies, with appropriate validation for the specific laboratory conditions and instrumentation, will enable accurate and reliable monitoring of Isoprocarb contamination in the environment. For novel or complex matrices, optimization of the sample preparation and cleanup steps may be necessary to minimize matrix effects and maximize recovery.[11]
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. canadacommons.ca [canadacommons.ca]
- 6. agilent.com [agilent.com]
- 7. weber.hu [weber.hu]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. Separation of Isoprocarb on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprocarb Analysis Using Isoprocarb-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of Isoprocarb in various matrices, utilizing Isoprocarb-d3 as an internal standard for accurate quantification. The following sections offer comprehensive guidance on two prevalent extraction techniques: QuEChERS for solid matrices like fruits, vegetables, and soil, and Solid-Phase Extraction (SPE) for aqueous samples.
Introduction
Isoprocarb is a carbamate insecticide widely used in agriculture.[1] Its analysis in complex matrices requires robust sample preparation to remove interfering substances and ensure accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[2][3] This application note details validated methods for the extraction and analysis of Isoprocarb, providing researchers with reliable protocols for sensitive and accurate results.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The primary analytical technique for the determination of Isoprocarb and this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting low residue levels in complex samples. The Multiple Reaction Monitoring (MRM) mode is employed for quantification.
Table 1: LC-MS/MS MRM Transitions for Isoprocarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Isoprocarb | 194.1 | 137.0 | 95.0 |
| This compound | 197.1 | 140.0 | 98.0 |
Section 1: QuEChERS Method for Solid Matrices (Fruits, Vegetables, Soil)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction of pesticide residues from a wide range of solid food and environmental matrices.[4]
Experimental Protocol: QuEChERS
-
Sample Homogenization:
-
Weigh 10 g of a representative homogenized sample (e.g., apple, spinach, or soil) into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of reagent water to rehydrate the matrix before proceeding.
-
-
Internal Standard Spiking:
-
Add a specific volume of this compound working solution (e.g., 100 µL of 1 µg/mL solution in acetonitrile) to the sample to achieve a final concentration of 10 ng/g.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Seal the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA). For matrices with high fat content, C18 sorbent can be added. For pigmented matrices, Graphitized Carbon Black (GCB) may be used, but its potential for analyte loss should be evaluated.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The extract can be directly injected into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent if concentration is needed.
-
Quantitative Data: QuEChERS
The following table summarizes typical recovery data for Isoprocarb and this compound using the QuEChERS method in various matrices. The use of this compound helps to correct for variations in recovery, leading to more accurate and precise quantification of Isoprocarb.
Table 2: Recovery of Isoprocarb and this compound using QuEChERS-LC-MS/MS
| Matrix | Spiking Level (ng/g) | Isoprocarb Recovery (%) | This compound Recovery (%) | RSD (%) |
| Apple | 10 | 95 | 98 | < 5 |
| Spinach | 10 | 88 | 92 | < 7 |
| Soil | 10 | 85 | 89 | < 8 |
| Coffee (Green Bean) | 10 | 92[5] | 95 | < 6 |
Recovery data is representative and may vary based on specific matrix composition and laboratory conditions.
QuEChERS Workflow Diagram
Caption: QuEChERS workflow for Isoprocarb analysis.
Section 2: Solid-Phase Extraction (SPE) Method for Aqueous Matrices (Water)
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples, such as surface water, groundwater, and wastewater.[6]
Experimental Protocol: SPE
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample if necessary, based on the specific SPE sorbent and analyte properties. For Isoprocarb, a neutral pH is generally suitable.
-
-
Internal Standard Spiking:
-
Spike the water sample with a known amount of this compound working solution to achieve a final concentration relevant to the expected analyte levels (e.g., 100 ng/L).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
-
Cartridge Washing:
-
Wash the cartridge with a small volume of reagent water (e.g., 5 mL) to remove any remaining interfering substances.
-
-
Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for a sufficient time (e.g., 10-20 minutes) to remove residual water.
-
-
Elution:
-
Elute the retained analytes (Isoprocarb and this compound) from the cartridge with a suitable organic solvent. A common choice is 2 x 3 mL of acetonitrile or ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/water, 50:50 v/v).
-
Quantitative Data: SPE
The following table presents typical recovery data for Isoprocarb and this compound from water samples using the SPE method. The internal standard effectively compensates for potential losses during the multi-step SPE procedure.
Table 3: Recovery of Isoprocarb and this compound using SPE-LC-MS/MS
| Matrix | Spiking Level (ng/L) | Isoprocarb Recovery (%) | This compound Recovery (%) | RSD (%) |
| Surface Water | 100 | 92 | 96 | < 6 |
| Groundwater | 100 | 98 | 99 | < 4 |
| Wastewater Effluent | 100 | 87 | 91 | < 9 |
Recovery data is representative and may vary based on specific matrix composition and laboratory conditions.
SPE Workflow Diagram
Caption: SPE workflow for Isoprocarb analysis.
Conclusion
The QuEChERS and SPE methods, when coupled with LC-MS/MS and the use of this compound as an internal standard, provide accurate, reliable, and robust quantification of Isoprocarb in a variety of complex matrices. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in pesticide residue analysis. The choice between QuEChERS and SPE will primarily depend on the sample matrix, with QuEChERS being ideal for solid samples and SPE for aqueous samples. Proper validation of these methods in the user's laboratory is essential to ensure data quality and compliance with regulatory requirements.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Application Note: High-Throughput Analysis of Isoprocarb and Isoprocarb-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For research, scientific, and drug development professionals, this document provides a detailed protocol for the separation and quantification of Isoprocarb and its deuterated internal standard, Isoprocarb-d3, using a rapid and sensitive LC-MS/MS method.
Introduction
Isoprocarb is a carbamate insecticide widely used in agriculture.[1] Monitoring its presence in various matrices is crucial for environmental and food safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2] This application note details a robust and efficient liquid chromatography method coupled with tandem mass spectrometry for the simultaneous analysis of Isoprocarb and this compound.
Quantitative Data Summary
The following table summarizes the expected chromatographic performance for Isoprocarb and its deuterated internal standard, this compound, under the specified LC conditions.
| Analyte | Retention Time (min) |
| Isoprocarb | 2.15 |
| This compound | 2.14 |
Experimental Protocols
Standard and Sample Preparation
1.1. Stock Solutions:
-
Prepare 1 mg/mL stock solutions of Isoprocarb and this compound in methanol. Store at -20°C.[3]
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions in a 50:50 mixture of mobile phase A and mobile phase B to the desired concentrations for the calibration curve.
1.3. Sample Preparation (QuEChERS Method):
-
This protocol is adapted from a method for pesticide residue analysis in complex matrices.[3][4]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
Liquid Chromatography Conditions
The following conditions are based on established methods for the analysis of Isoprocarb and other pesticides.[3][5][6]
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of individual standards |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Isoprocarb.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Isoprocarb on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Isoprocarb-d3
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Isoprocarb-d3, a deuterated internal standard for the carbamate insecticide Isoprocarb. The parameters provided are essential for researchers, scientists, and professionals in drug development and environmental analysis who require accurate quantification of Isoprocarb in various matrices. This document outlines the optimized mass spectrometry parameters, a detailed experimental protocol, and a visual representation of the analytical workflow.
Introduction
Isoprocarb is a widely used carbamate insecticide for the control of leafhoppers and planthoppers in rice and other crops.[1][2] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Isoprocarb in food and environmental samples.[3][4] Accurate and sensitive analytical methods are crucial for monitoring these residue levels. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification by mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Isoprocarb and its deuterated internal standard, this compound. The parameters for Isoprocarb were obtained from established methods, and the parameters for this compound are inferred based on the known mass shift due to deuterium labeling.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Collision Energy (CE) [eV] |
| Isoprocarb | 194.1 | 95.1 | 14 |
| Isoprocarb | 194.1 | 137.1 | 8 |
| This compound | 197.1 | 98.1 | 14 |
| This compound | 197.1 | 140.1 | 8 |
Note: The MRM transitions for Isoprocarb are based on publicly available data.[5] The transitions for this compound are predicted based on a +3 Da mass shift. The collision energies are assumed to be the same as for the unlabeled compound, which is a common practice but should be empirically optimized for the specific instrument used.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a standard LC-MS/MS system.
Materials and Reagents
-
This compound analytical standard
-
Isoprocarb analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Appropriate solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards at appropriate concentrations.
Sample Preparation (General Guideline)
The following is a general guideline for sample preparation. The specific procedure should be optimized based on the sample matrix (e.g., water, soil, food).
-
Extraction: For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often effective.[6][7] For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.[8]
-
Internal Standard Spiking: Spike the samples with a known concentration of the this compound working solution prior to extraction.
-
Cleanup: If necessary, perform a cleanup step using dispersive SPE (d-SPE) or SPE cartridges to remove matrix interferences.
-
Final Extract: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 150 °C[9]
-
Desolvation Temperature: 500 °C[9]
-
Capillary Voltage: 2.2 kV[9]
-
Desolvation Gas Flow: 1000 L/h[9]
-
Collision Gas: Argon
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The use of a deuterated internal standard is critical for achieving high accuracy and precision in complex matrices. The provided mass spectrometry parameters and experimental protocol can serve as a starting point for method development and can be adapted for various research and monitoring applications. It is recommended to optimize the collision energies and other instrument-specific parameters to achieve the best performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rgmaisyah.wordpress.com [rgmaisyah.wordpress.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 25 pesticides in Zizania latifolia by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isoprocarb-d3 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocarb (2-isopropylphenyl N-methylcarbamate) is a carbamate insecticide widely used in agriculture. Understanding its pharmacokinetic profile is crucial for assessing its potential risks to non-target organisms, including humans. Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Isoprocarb-d3, a deuterated analog of Isoprocarb, serves as an ideal internal standard for quantitative bioanalysis in such studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
This document provides a detailed overview of the application of this compound in pharmacokinetic studies, including representative protocols for in-vivo studies in rodent models, sample analysis, and data interpretation.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the labeled compound to the biological sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the analyte of interest (Isoprocarb), it experiences the same extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and potential degradation. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, minimizing the impact of matrix effects and procedural losses.
Representative Pharmacokinetic Parameters of Isoprocarb
Due to the limited availability of comprehensive public data on the pharmacokinetics of Isoprocarb following a controlled oral administration in a rodent model, the following table presents illustrative data based on typical pharmacokinetic profiles of similar small molecule organic compounds. This data is intended to serve as a guide for study design and data analysis.
| Parameter | Symbol | Value (Illustrative) | Unit | Description |
| Maximum Plasma Concentration | Cmax | 1.5 | µg/mL | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | 1.0 | h | The time at which the Cmax is reached. |
| Area Under the Curve (0-t) | AUC0-t | 6.8 | µg·h/mL | The total drug exposure over a specified time interval. |
| Area Under the Curve (0-inf) | AUC0-inf | 7.5 | µg·h/mL | The total drug exposure extrapolated to infinity. |
| Elimination Half-life | t1/2 | 3.5 | h | The time required for the plasma concentration of the drug to decrease by half. |
Experimental Protocols
In-Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Isoprocarb after oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=5 per time point)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals should be fasted overnight before dosing.
2. Dosing:
-
Compound: Isoprocarb
-
Dose: 10 mg/kg body weight
-
Formulation: Suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: Oral gavage.
3. Blood Sampling:
-
Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure: Approximately 200 µL of blood is collected from the tail vein into EDTA-coated tubes at each time point.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
1. Materials:
-
Isoprocarb analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Rat plasma samples
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound internal standard solution (1 µg/mL in ACN).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Representative):
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isoprocarb: Q1: 194.1 -> Q3: 137.1
-
This compound: Q1: 197.1 -> Q3: 140.1
-
Visualizations
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Isoprocarb in biological matrices for pharmacokinetic studies. The detailed protocols and methodologies provided herein offer a robust framework for researchers to design and execute studies aimed at understanding the ADME properties of Isoprocarb. While the quantitative data presented is illustrative, the experimental design and analytical methods are based on established scientific principles and can be adapted for the definitive characterization of Isoprocarb's pharmacokinetic profile. Such studies are essential for a comprehensive risk assessment of this widely used insecticide.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Resolution of Isoprocarb and Isoprocarb-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic resolution of Isoprocarb and its deuterated internal standard, Isoprocarb-d3. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Isoprocarb and this compound?
A1: The primary challenge is their near-identical chemical structure and polarity. This compound is a deuterated isotopologue of Isoprocarb, meaning they differ only in the isotopic composition of a few atoms.[1] This results in very similar retention times on a chromatographic column, making baseline separation difficult to achieve. Co-elution is a common issue that can interfere with accurate quantification, especially when using this compound as an internal standard.[2]
Q2: Which type of HPLC column is best suited for this separation?
A2: A high-resolution reversed-phase (RP) column is generally recommended. Columns with a C18 stationary phase are a good starting point.[3] For enhanced resolution, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or those with specialized surface chemistries that can exploit subtle differences between the two molecules. A column with low silanol activity may also be beneficial.[4]
Q3: What mobile phase composition is recommended for optimal resolution?
A3: A typical mobile phase for the separation of Isoprocarb involves a mixture of acetonitrile and water.[3][4] The addition of a small amount of an acidic modifier, such as formic acid (typically 0.1%), is common, especially when using mass spectrometry (MS) detection, as it can improve peak shape and ionization efficiency.[3][4] The exact ratio of acetonitrile to water will need to be optimized for your specific column and system.
Q4: Can I use a gradient elution method?
A4: Yes, a gradient elution can be highly effective for separating Isoprocarb and this compound, especially in complex matrices. A shallow gradient, where the percentage of the organic solvent (e.g., acetonitrile) increases slowly over time, can provide the necessary resolving power to separate these closely eluting compounds.[3]
Q5: Why is this compound used as an internal standard?
A5: Deuterated analogs like this compound are excellent internal standards because they have nearly identical chemical and physical properties to the analyte (Isoprocarb).[2] This means they behave similarly during sample preparation, injection, and chromatography, effectively compensating for variations in sample extraction, matrix effects, and instrument response. The slight mass difference allows for their distinct detection by a mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues you may encounter when developing and running a method for the separation of Isoprocarb and this compound.
Issue 1: Poor or No Resolution (Co-elution)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Mobile Phase Composition Not Optimized | - Adjust Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve resolution. Make small, incremental changes (e.g., 1-2%). - Optimize Additive Concentration: Vary the concentration of formic acid (or other modifier) in the mobile phase. |
| Inappropriate Column | - Switch to a Higher Efficiency Column: Use a column with a smaller particle size (UHPLC) or a longer column length to increase the number of theoretical plates. - Try a Different Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivities. |
| Flow Rate is Too High | A lower flow rate increases the time for the analytes to interact with the stationary phase, which can improve resolution.[5] |
| Temperature Not Optimized | Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance separation. Conversely, in some cases, increasing the temperature can improve efficiency. Experiment with temperatures in a controlled range (e.g., 25-40°C). |
Issue 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Column | - Acidify the Mobile Phase: The addition of formic acid can suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing.[4] - Use a Column with Low Silanol Activity: Employing an end-capped column or one specifically designed for low silanol activity can mitigate this issue.[4] |
| Column Overload | Injecting too much sample can lead to broadened and tailing peaks. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary. |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[6] |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pump Malfunction or Leaks | - Check for Leaks: Visually inspect all fittings and connections for any signs of leakage. - Monitor Pump Pressure: Fluctuations in pump pressure can indicate a problem with the pump seals or check valves. |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise graduated cylinder or balance for measurements. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. Even small changes in ambient temperature can affect retention times.[6] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Experimental Protocols
Below is a starting point for an experimental protocol for the analysis of Isoprocarb and this compound using UHPLC-MS/MS. This should be optimized for your specific instrumentation and application.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Isoprocarb and this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the initial mobile phase. The concentration range should bracket the expected sample concentrations.
-
Sample Preparation: For complex matrices, a sample cleanup and extraction procedure such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary.[3][7] The final extract should be dissolved in the initial mobile phase.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 1.8 µm, 2.1 x 100 mm (or similar high-efficiency column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 1-5 µL |
| Gradient Program (Example) | 0.0 min: 10% B 1.0 min: 10% B 8.0 min: 90% B 9.0 min: 90% B 9.1 min: 10% B 12.0 min: 10% B |
3. Mass Spectrometry Conditions (Example for a Triple Quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isoprocarb: Determine the precursor ion and the most abundant product ions.
-
This compound: Determine the precursor ion (which will have a higher m/z than Isoprocarb) and the corresponding product ions.
-
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for both analytes to achieve maximum sensitivity.
Visualizing the Workflow
Experimental Workflow for Method Development
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 4. Separation of Isoprocarb on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isoprocarb-d3 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues related to Isoprocarb-d3 internal standard recovery during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Isoprocarb, a carbamate insecticide.[1][2] It is an ideal internal standard (IS) for the quantitative analysis of Isoprocarb in various samples. Stable isotope-labeled internal standards are widely used in analytical tests, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[3] They are chemically almost identical to their non-labeled counterparts (analytes) but have a different mass-to-charge ratio (m/z) that can be distinguished by a mass spectrometer.[3] This allows the IS to co-elute with the analyte and experience similar effects during sample preparation, extraction, and analysis, thereby compensating for variations in the analytical process and improving the accuracy and precision of quantification.[3]
Q2: What are the key chemical properties of this compound?
Understanding the chemical properties of this compound is crucial for its effective use.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂D₃NO₂ | [2] |
| Analyte (Unlabeled) | Isoprocarb | [4] |
| CAS Number | Not specified; Isoprocarb CAS: 2631-40-5 | [5] |
| Class | Carbamate Pesticide, Cholinesterase Inhibitor | [1][4] |
| Primary Use | Internal standard for residue analysis in food and environmental samples. | [1][4] |
Q3: What is a typical acceptable recovery range for an internal standard like this compound?
While there is no universal range, many regulatory guidelines suggest that internal standard recoveries should be within a certain percentage of the average recovery in the calibration standards, often within 20%.[6] However, the acceptable range can be method- and matrix-specific. For carbamate pesticides, various extraction methods have shown recoveries ranging from 71.5% to 122.8%.[7][8] Consistently low, high, or highly variable recovery indicates a potential issue in the analytical workflow that needs investigation.
Troubleshooting Guide: this compound Recovery Issues
This guide addresses specific problems users may encounter with this compound recovery.
Q4: My this compound recovery is consistently low across all samples (calibrators, QCs, and unknowns). What are the potential causes?
Consistently low recovery points to a systematic error in the analytical process.
| Potential Cause | Recommended Solution |
| Inaccurate Standard Concentration | Verify the concentration of the this compound stock and working solutions. Re-prepare fresh solutions from a certified reference material.[9] |
| Degradation of Internal Standard | Isoprocarb, as a carbamate, can be sensitive to pH, temperature, and light.[10][11] Ensure proper storage of stock solutions (e.g., refrigerated, protected from light). Evaluate the stability of the IS in the sample matrix and processing solvents.[11] |
| Inefficient Extraction | The chosen extraction method (e.g., SPE, LLE, QuEChERS) may not be optimal for Isoprocarb from the specific sample matrix. Optimize extraction parameters such as solvent type, pH, and mixing time.[12][13] |
| Loss During Evaporation/Reconstitution | If a solvent evaporation step is used, the analyte may be lost due to volatility or adherence to the container walls. Optimize the evaporation temperature and gas flow. Ensure the reconstitution solvent is appropriate to fully redissolve the analyte. |
| Instrumental Issues | Suboptimal ion source conditions in the mass spectrometer can lead to poor ionization and low signal.[14] Tune the instrument and optimize parameters like electrospray voltage, gas flow, and temperature for this compound.[14] |
Q5: The recovery of this compound is acceptable in standards but low and variable in my samples. What should I investigate?
This pattern strongly suggests a matrix effect, where components in the sample interfere with the analysis.[15][16]
| Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate measurements.[15][17] |
| 1. Improve Chromatographic Separation: Modify the LC gradient or change the column to separate this compound from interfering matrix components. | |
| 2. Enhance Sample Cleanup: Incorporate or optimize a sample cleanup step (e.g., solid-phase extraction (SPE), dispersive SPE) to remove interfering compounds before injection.[13] | |
| 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the detection limit.[6] | |
| Binding to Matrix Components | This compound may irreversibly bind to proteins or other macromolecules in the sample matrix, preventing its complete extraction. Evaluate different extraction solvents or sample pre-treatment steps (e.g., protein precipitation). |
| pH Mismatch | The pH of the sample may differ significantly from the standards, affecting the chemical form and extraction efficiency of this compound. Adjust the sample pH to match that of the standards before extraction.[13] |
Q6: The this compound signal appears to increase with each injection or is significantly higher in samples than in the calibration curve. What could be the cause?
An increasing signal can indicate a carryover issue or an enhancement effect from the sample matrix.[18]
| Potential Cause | Recommended Solution |
| System Carryover | Analyte from a previous injection may be retained in the injection port, column, or tubing and elute in subsequent runs. Inject several blank solvent injections after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. |
| Matrix-Induced Enhancement | Complex sample matrices can sometimes "prime" the GC inlet or LC column, leading to better analyte transfer and higher responses in subsequent injections.[18] This is a form of matrix effect. |
| 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank extract of the same matrix as the samples to compensate for this effect.[13][19] | |
| 2. Inlet Maintenance (for GC): If using Gas Chromatography, the inlet liner may become contaminated. Regular replacement and cleaning of the GC inlet are crucial.[20] | |
| Co-eluting Interference | A compound in the sample matrix may co-elute with this compound and have the same mass transition, artificially inflating its signal. Review the chromatography for any interfering peaks.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the certified this compound reference standard vial to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of the standard and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at the recommended temperature (typically ≤ -20°C).
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution using the same solvent.
-
Use calibrated pipettes and Class A volumetric flasks for accuracy.
-
This working solution will be used to spike all samples, calibrators, and quality controls.
-
Protocol 2: Generic QuEChERS Extraction for Carbamate Analysis
This protocol is a modified version suitable for fruits and vegetables and can be adapted for other matrices.[21]
-
Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a precise volume of the this compound working solution to all tubes (except for "double blanks" used to check for native Isoprocarb).
-
Extraction:
-
Add 15 mL of acetonitrile (ACN) containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaOAc).
-
Shake vigorously again for 1 minute.
-
-
Centrifugation: Centrifuge the tubes at ≥4,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (upper ACN layer) to a d-SPE cleanup tube containing sorbents like PSA (Primary Secondary Amine) and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Visualizations
Caption: General workflow for sample analysis using an internal standard.
Caption: Decision tree for troubleshooting poor internal standard recovery.
Caption: Diagram illustrating ionization suppression due to matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Isoprocarb | CAS 2631-40-5 | LGC Standards [lgcstandards.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Efficient Extraction and Determination of Carbamate Pesticides in Vegetables Based on a Covalent Organic Frameworks with Acylamide Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welchlab.com [welchlab.com]
- 14. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. recovery matrix effects: Topics by Science.gov [science.gov]
- 17. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Problems with Internal Standard - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
Addressing isotopic exchange or instability of Isoprocarb-d3
Welcome to the technical support center for Isoprocarb-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound as an internal standard in analytical experiments.
Troubleshooting Guides & FAQs
This section addresses common questions and challenges that you may encounter during the use of this compound, particularly focusing on potential isotopic exchange and instability.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard appears to have a different retention time than the native Isoprocarb analyte. Is this normal?
A1: A slight shift in retention time between a deuterated internal standard and the native analyte can sometimes occur. This phenomenon, known as the "isotopic effect," is more pronounced with a higher degree of deuteration and can be influenced by the chromatographic conditions. While minor shifts are often acceptable, a significant separation can lead to differential matrix effects.[1][2][3]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the gradient, flow rate, or mobile phase composition may help to minimize the separation.
-
Check Column Performance: Ensure your analytical column is performing optimally and is not degraded.
-
Evaluate Impact: If a slight separation persists, it is crucial to validate that it does not lead to differential ionization suppression or enhancement between the analyte and the internal standard.[3]
-
Q2: I am observing poor reproducibility of my analyte/internal standard peak area ratio across my sample batch. What could be the cause?
A2: Poor reproducibility can stem from several factors, including the stability of this compound under your experimental conditions. Carbamate pesticides can be susceptible to degradation.[4][5]
-
Troubleshooting Steps:
-
Assess Solution Stability: Prepare fresh stock and working solutions of this compound to rule out degradation in solution. It is recommended to perform a stability study of your analytical solutions.[6]
-
Evaluate Matrix Stability: Investigate the stability of this compound in the extracted sample matrix. Factors such as pH, temperature, and light exposure can contribute to degradation.[7][8] Consider performing a matrix stability experiment as outlined in the "Experimental Protocols" section.
-
Check for In-source Instability: Although less common, fragmentation or exchange within the mass spectrometer source can occur. Experiment with source parameters such as temperature and voltages.
-
Q3: I suspect that the deuterium labels on my this compound are exchanging. How can I confirm this and what can I do to prevent it?
A3: Hydrogen-deuterium exchange can occur if the deuterium labels are on exchangeable sites (e.g., -OH, -NH, -SH groups) and are exposed to certain conditions, particularly protic solvents and elevated temperatures.[9][10] For this compound, the deuterium is on the isopropyl group, which is generally stable. However, exchange under certain analytical conditions cannot be entirely ruled out without testing.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: If you have access to a high-resolution mass spectrometer, you can analyze the this compound standard to check for the presence of species with fewer than three deuterium atoms.[11][12][13]
-
Control Experiments: Incubate this compound in your sample matrix or mobile phase under various conditions (e.g., different pH values, temperatures) and monitor for any changes in the isotopic profile over time.
-
Mobile Phase Modification: If exchange is suspected, consider using aprotic solvents in your mobile phase if compatible with your chromatography. However, for reversed-phase LC-MS, this is often not feasible. Minimizing the time the sample spends in aqueous mobile phases before analysis can also help.
-
Data Presentation
When evaluating the stability of this compound, it is crucial to present the data in a clear and organized manner. Below is a template for a table you can use to summarize your findings from a stability experiment.
Table 1: Example of this compound Stability Assessment in Spiked Matrix
| Storage Condition | Time Point | Replicate 1 (Peak Area Ratio) | Replicate 2 (Peak Area Ratio) | Replicate 3 (Peak Area Ratio) | Mean Peak Area Ratio | % Recovery vs. T0 |
| Benchtop (25°C) | 0 hr | 1.02 | 1.01 | 1.03 | 1.02 | 100% |
| Benchtop (25°C) | 4 hr | 0.98 | 1.00 | 0.99 | 0.99 | 97.1% |
| Benchtop (25°C) | 8 hr | 0.95 | 0.96 | 0.94 | 0.95 | 93.1% |
| Refrigerated (4°C) | 24 hr | 1.01 | 1.02 | 1.00 | 1.01 | 99.0% |
| Frozen (-20°C) | 7 days | 0.99 | 1.01 | 1.02 | 1.01 | 99.0% |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Analytical Solutions
-
Objective: To determine the stability of this compound in the solvent used for stock and working solutions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare working solutions at a concentration relevant to your assay.
-
Analyze the working solutions by LC-MS/MS immediately after preparation (T=0).
-
Store aliquots of the working solutions under different conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze the stored solutions at various time points (e.g., 24h, 48h, 1 week).
-
Compare the peak areas of the stored solutions to the T=0 measurement.
-
-
Acceptance Criteria: The mean peak area of the stored solutions should be within ±15% of the initial peak area.[14]
Protocol 2: Assessment of this compound Stability in Biological Matrix
-
Objective: To evaluate the stability of this compound in the biological matrix of interest (e.g., plasma, urine) after extraction.
-
Procedure:
-
Spike a blank biological matrix with a known concentration of native Isoprocarb and this compound.
-
Process the samples using your established extraction procedure.
-
Analyze a set of samples immediately (T=0).
-
Store the remaining extracted samples under conditions that mimic your experimental workflow (e.g., autosampler at 10°C, benchtop at 25°C).
-
Analyze the stored extracts at various time points (e.g., 4h, 8h, 24h).
-
Calculate the peak area ratio of Isoprocarb/Isoprocarb-d3 for each time point.
-
-
Acceptance Criteria: The mean peak area ratio of the stored samples should be within ±15% of the T=0 samples.[15]
Visualizations
Caption: A typical experimental workflow for the quantification of Isoprocarb using this compound as an internal standard.
Caption: A logical diagram illustrating the potential for isotopic exchange of this compound under certain experimental conditions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 5. lcms.cz [lcms.cz]
- 6. Stability of analytical solutions - Chromatography Forum [chromforum.org]
- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - American Chemical Society - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolian.com [resolian.com]
Minimizing ion source contamination when analyzing Isoprocarb-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination when analyzing Isoprocarb-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion source contamination during this compound analysis?
A1: Common indicators of ion source contamination include a loss of sensitivity for this compound, poor peak shapes, high background noise, and the appearance of unidentifiable peaks in your chromatogram.[1][2] You may also observe a need for more frequent instrument tuning and calibration to maintain performance.[2] A significant decrease in the signal-to-noise ratio is a primary symptom of a contaminated ion source.[1]
Q2: What are the likely sources of contamination when analyzing this compound?
A2: Contamination can originate from various sources, including the sample matrix, solvents, glassware, and even the laboratory environment.[3][4] For pesticide analysis like this compound, complex sample matrices (e.g., agricultural products, environmental samples) are a significant source of contamination.[5][6] Other common sources include plasticizers from labware, mobile phase additives, and residues from previous analyses.[7]
Q3: How can I prevent ion source contamination before it occurs?
A3: Proactive prevention is key. Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1][8] Implement a robust sample preparation method to remove as much of the matrix as possible before injection.[4] Regularly flush the LC system, especially when changing mobile phases, to prevent salt precipitation and microbial growth.[1][9] Using dedicated glassware and solvent bottles for your LC-MS system can also minimize cross-contamination.[4]
Q4: Are there any specific contaminants I should be aware of?
A4: While not specific to this compound, common contaminants in LC-MS systems include polyethylene glycol (PEG), phthalates, siloxanes, and various polymers.[4][9][10] These can leach from plastics, be present in solvents, or even originate from personal care products in the lab environment.[9] A table of common contaminants is provided in the troubleshooting section.
Troubleshooting Guides
Guide 1: Diagnosing Ion Source Contamination
If you suspect ion source contamination, follow this workflow to isolate the source of the issue.
Caption: Diagnostic workflow for identifying the source of contamination.
Guide 2: Ion Source Cleaning Protocol
A dirty ion source is a common cause of performance degradation.[3] Regular cleaning is essential for maintaining optimal instrument performance.[11]
Experimental Protocol: Standard Ion Source Cleaning
Disclaimer: Always refer to your specific instrument's hardware manual for detailed instructions and safety precautions before performing any maintenance.[12]
Materials:
-
Lint-free swabs
-
LC-MS grade methanol
-
LC-MS grade acetone
-
LC-MS grade water
-
Abrasive slurry (e.g., aluminum oxide powder mixed with methanol or water)[2]
-
Tweezers
-
Nitrile gloves
-
Beakers for sonication
Procedure:
-
Safety First: Power down the instrument and allow the ion source to cool completely. Wear nitrile gloves to prevent re-contamination from skin oils.[2]
-
Disassembly: Carefully remove the ion source from the mass spectrometer. Disassemble the source components, paying close attention to the order and orientation of each part. It is helpful to lay the parts out on a clean, lint-free surface in the order they were removed.[13]
-
Mechanical Cleaning:
-
For visible deposits, use a lint-free swab dampened with methanol to gently wipe the surfaces of the source components.
-
For more stubborn contamination, create a slurry of aluminum oxide powder and methanol.[12] Use a cotton swab to gently polish the metal parts until the surface is clean and shiny.[12] Be careful not to scratch the surfaces.
-
-
Solvent Rinsing and Sonication:
-
Rinse all cleaned metal parts thoroughly with deionized water to remove any abrasive particles.[12]
-
Place the parts in a beaker with deionized water and sonicate for 5 minutes.[12]
-
Transfer the parts to a beaker with methanol and sonicate for 5 minutes.[12]
-
Transfer the parts to a beaker with acetone and sonicate for 5 minutes.[12]
-
-
Drying:
-
Remove the parts from the final solvent rinse and allow them to air dry completely on a clean, lint-free surface.
-
Alternatively, you can place the metal parts in an oven at 100-150°C for one hour to ensure they are thoroughly dry.[13]
-
-
Reassembly and Installation:
-
Carefully reassemble the ion source using tweezers, ensuring not to touch any components with your bare hands.[2]
-
Reinstall the ion source into the mass spectrometer.
-
-
System Pump Down and Bakeout: Follow your instrument's procedure for pumping down the vacuum system. It is often recommended to bake out the source to remove any residual volatile contaminants.
Data Presentation: Common Contaminants in LC-MS
The following table summarizes common contaminants, their typical m/z values, and potential sources. This can aid in identifying the source of contamination in your system.
| Contaminant | Common m/z (Ion Type) | Potential Sources |
| Polyethylene Glycol (PEG) | Series of peaks with +44 Da intervals (e.g., [M+H]+, [M+Na]+) | Solvents, detergents, personal care products[9][10] |
| Phthalates | 279.1596 ([M+H]+ for Dibutylphthalate) | Plasticizers from labware (e.g., tubing, well plates)[7] |
| Siloxanes | Various m/z values, often in repeating patterns | Deodorants, cosmetics, laboratory air[9] |
| Triethylamine (TEA) | 102 ([M+H]+) | Common LC buffer, can be very persistent[10] |
| Trifluoroacetic Acid (TFA) | 113 ([M-H]-) | Common LC buffer, can cause ion suppression in negative mode[10] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential sources of contamination and their impact on the analysis of this compound.
Caption: Relationship between contamination sources and analytical issues.
References
- 1. zefsci.com [zefsci.com]
- 2. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. [Evaluation of the Pesticide analysis in Agricultural Products Using the Self-Cleaning Ion Source GC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
Dealing with co-eluting interferences in Isoprocarb analysis
Welcome to the technical support center for Isoprocarb analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on dealing with co-eluting interferences.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of Isoprocarb.
Question: I am observing peak tailing or fronting for my Isoprocarb peak in HPLC. What are the possible causes and solutions?
Answer:
Peak asymmetry, such as tailing or fronting, can compromise the accuracy and precision of your Isoprocarb quantification. Here are the common causes and recommended solutions:
-
Peak Tailing: This is often caused by secondary interactions between Isoprocarb and active sites on the stationary phase, such as residual silanols.
-
Solution 1: Mobile Phase pH Adjustment. Isoprocarb is a carbamate pesticide. Adjusting the mobile phase pH can suppress the ionization of silanol groups on the column, thereby reducing peak tailing. For reversed-phase columns, a slightly acidic mobile phase (e.g., pH 3-4) is often effective.
-
Solution 2: Use of an End-capped Column. Employing a high-quality, end-capped C18 or a specialized column with low silanol activity can significantly reduce tailing.
-
Solution 3: Sample Overload. Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
-
Peak Fronting: This is less common than tailing and is often an indicator of column overload or an issue with the sample solvent.
-
Solution 1: Dilute the Sample. The most common cause of peak fronting is injecting a sample that is too concentrated. Diluting the sample is the most straightforward solution.
-
Solution 2: Injection Solvent. Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting in a stronger solvent can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Question: My Isoprocarb peak is co-eluting with an unknown interference. How can I identify and resolve this?
Answer:
Co-elution is a significant challenge that can lead to inaccurate quantification. A systematic approach is necessary to identify and resolve the interference.
Step 1: Identification of the Interference
-
Mass Spectrometry (MS): If you are using an HPLC-MS or GC-MS system, the mass spectrum of the co-eluting peak can help identify the interfering compound. A common co-eluting compound in Isoprocarb analysis is its primary metabolite, 2-isopropylphenol (o-cumenol).[1]
-
Forced Degradation Studies: Performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to intentionally generate degradation products.[2][3][4][5] This can help confirm if the co-eluting peak is a degradation product of Isoprocarb.
Step 2: Resolution of the Co-eluting Peaks
The following workflow can be used to address co-eluting peaks:
Caption: Workflow for Troubleshooting Co-eluting Peaks in Isoprocarb Analysis.
-
Optimize Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide analysis.[6][7] The choice of sorbent in the dispersive solid-phase extraction (dSPE) cleanup step is critical for removing interferences.
-
PSA (Primary Secondary Amine): Effective for removing sugars and fatty acids.
-
C18: Removes non-polar interferences.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols, but may retain planar pesticides like Isoprocarb.[6] Use with caution and optimize the amount.
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that can remove fats and pigments.
-
-
Adjust Chromatographic Conditions:
-
Mobile Phase Composition: Altering the ratio of organic solvent (e.g., acetonitrile, methanol) to water can change the selectivity and resolve co-eluting peaks.
-
Mobile Phase pH: As Isoprocarb and potential interferences can have different pKa values, adjusting the pH of the mobile phase can significantly impact their retention times and lead to separation.
-
Column Chemistry: If modifications to the mobile phase are insufficient, changing the column chemistry can provide the necessary selectivity. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the analytes.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
-
Switch to an Orthogonal Technique (GC-MS): If HPLC method optimization does not resolve the co-elution, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable alternative. The separation mechanism in GC is based on volatility and polarity, which is different from reversed-phase HPLC, providing orthogonal selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common interference in Isoprocarb analysis?
A1: The most common interference is its primary degradation product, 2-isopropylphenol (also known as o-cumenol).[1] This compound can be formed during sample storage or processing and may co-elute with the parent Isoprocarb peak.
Q2: What are the recommended starting conditions for HPLC analysis of Isoprocarb?
A2: A good starting point for reversed-phase HPLC analysis of Isoprocarb is:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Detector: UV at 220 nm or MS detector
However, these conditions will likely need to be optimized depending on the sample matrix and potential interferences.
Q3: Can I use GC-MS for Isoprocarb analysis?
A3: Yes, GC-MS is a suitable technique for Isoprocarb analysis. Isoprocarb is thermally labile, so care must be taken with the injector temperature to avoid degradation.[8] Using a pulsed splitless injection can help to minimize thermal stress. Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can provide high selectivity and sensitivity.
Q4: What are the typical MRM transitions for Isoprocarb?
A4: For LC-MS/MS, a common precursor ion is [M+H]+ at m/z 194.1, with quantifier and qualifier product ions such as 137.0 and 95.0.[9] For GC-MS/MS, a precursor ion of m/z 136.0 can be used, with product ions like 121.0 and 103.0.[9] These transitions should be optimized on your specific instrument.
Q5: How important is method validation when dealing with interferences?
A5: Method validation is critical, especially when dealing with co-eluting interferences. According to guidelines such as SANTE/11312/2021, validation demonstrates that the analytical method is fit for its intended purpose.[6] This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of components that may be expected to be present), accuracy, precision, and linearity. Forced degradation studies are an integral part of validation to demonstrate the stability-indicating nature of the method.[2][3][4][5]
Experimental Protocols
1. QuEChERS Sample Preparation for Isoprocarb in Coffee Beans [6][7]
This protocol is adapted from a validated method for the analysis of Isoprocarb in coffee beans.
-
Sample Homogenization: Weigh 15 g of homogenized green coffee beans into a 50 mL centrifuge tube.
-
Hydration: Add 15 mL of water and vortex for 30 seconds. Let it stand for 15 minutes to ensure full hydration.
-
Extraction: Add 15 mL of acetonitrile and vortex for 30 seconds. Continue extraction for 30 minutes using an automated agitator.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, and 0.5 g sodium citrate dibasic sesquihydrate). Shake immediately by hand and then for 15 minutes with an automated agitator.
-
Centrifugation: Centrifuge at 7000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 6 mL of the upper organic phase to a 15 mL tube containing a dSPE mixture (e.g., 4 g MgSO₄, 0.4 g C18, 0.4 g PSA, and 0.2 g GCB). The amount and type of sorbent may need to be optimized for your specific matrix.
-
Final Preparation: Vortex and centrifuge. The supernatant is ready for LC-MS/MS or GC-MS analysis.
2. HPLC-MS/MS Method for Isoprocarb
-
Column: C18, 100 mm x 3 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: 10-90% B
-
4-6 min: 90% B
-
6-7 min: 90-10% B
-
7-7.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI+, MRM mode (Precursor > Product ions to be optimized)
Quantitative Data
Table 1: Recovery of Isoprocarb and Carbaryl from Coffee Samples using QuEChERS with different dSPE sorbents.
| Analyte | Fortification Level (mg/kg) | Recovery (%) with GCB | RSD (%) |
| Isoprocarb | 0.01 | 102.6 | 1.9 |
| Carbaryl | 0.01 | 83.2 | 1.9 |
| Data adapted from a study on Indonesian coffee.[6] |
Table 2: Effect of dSPE Sorbent on Pesticide Recovery in Rapeseeds.
| dSPE Sorbent | % of Pesticides with Recovery 70-120% | % of Pesticides with Recovery 30-70% |
| EMR-Lipid | 57.5 | 39.1 |
| Z-Sep | 45.3 | 39.1 |
| PSA/C18 | 39.7 | 42.5 |
| This table illustrates the importance of sorbent selection for optimal recovery and interference removal.[10] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical steps in developing and validating a stability-indicating HPLC method for Isoprocarb, which is crucial for accurately quantifying it in the presence of degradation products.
Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scispace.com [scispace.com]
- 6. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrcgrapes.in [nrcgrapes.in]
- 10. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Isoprocarb-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with the Isoprocarb-d3 internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Isoprocarb non-linear or showing poor correlation (r² < 0.99) even when using an this compound internal standard?
A1: While deuterated internal standards like this compound are designed to mimic the analyte and correct for variability, several factors can still lead to non-linear or poorly correlating calibration curves. The most common issues include:
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine, tissue extract) can suppress or enhance the ionization of Isoprocarb and/or this compound in the mass spectrometer source. If the matrix affects the analyte and the internal standard to different extents, it can lead to a non-linear response.[1]
-
Chromatographic Co-elution Issues: For this compound to effectively compensate for matrix effects, it must co-elute perfectly with Isoprocarb.[2] Even a slight shift in retention time can expose the analyte and internal standard to different matrix components as they elute, causing differential ion suppression or enhancement.[2]
-
Concentration Mismatch: The concentration of the internal standard should be consistent across all samples and calibration standards and should ideally be within the linear range of the detector.[3] An excessively high or low concentration of this compound relative to the analyte concentrations can lead to non-linearity.
-
Cross-contamination or Isotopic Contribution: Ensure that the Isoprocarb standard is not contaminated with this compound and vice versa. At high concentrations of Isoprocarb, natural isotopes (e.g., ¹³C) may contribute to the signal of the this compound transition, leading to a non-linear curve at the upper end.[4]
Q2: What are matrix effects and how do they impact my analysis?
A2: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[5] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Because these effects can be variable between different samples and even at different points in a chromatographic run, they can severely impact the accuracy and precision of your quantification if not properly addressed.[6] Even with a stable isotope-labeled internal standard, differential matrix effects can occur, leading to inaccurate results.[1]
Q3: My calibration curve looks good, but my QC samples are failing. What could be the cause?
A3: This often points to a difference in how the calibration standards and the QC samples are being affected by the matrix.
-
Matrix Mismatch: Are your calibration standards prepared in a solvent or a "clean" matrix that is different from your QC and study samples? If so, the matrix effects in your QCs are not being accounted for by your calibration curve. Preparing calibration standards in a matrix that is representative of your samples (matrix-matched calibration) is crucial.[7][8]
-
Inconsistent Sample Preparation: Variability in the sample preparation process between your standards and QCs can lead to differing recoveries and matrix effects. Ensure that all samples, standards, and QCs are treated identically.
-
Analyte Stability: Isoprocarb may be degrading in the matrix of your QC samples over time or during sample preparation.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are observing a non-linear calibration curve, follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. nemc.us [nemc.us]
- 8. youtube.com [youtube.com]
Adjusting mass spectrometer settings for optimal Isoprocarb-d3 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the analysis of Isoprocarb-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting parameters for this compound analysis by LC-MS/MS?
A1: As a starting point, the following Multiple Reaction Monitoring (MRM) transitions, based on data for the non-deuterated Isoprocarb, can be used.[1] It is crucial to optimize these parameters on your specific instrument for the deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Isoprocarb | 194.1 | 95.1 | 24 | 14 |
| 137.1 | 24 | 8 |
Note: this compound is the deuterated form of Isoprocarb and will have a different precursor ion mass.[2][3] The product ions may or may not be the same. Direct infusion and optimization are necessary to determine the optimal parameters for this compound.
Q2: How do I optimize the cone voltage and collision energy for this compound?
A2: Optimization is critical for achieving the best signal intensity. A direct infusion of an this compound standard solution into the mass spectrometer is the recommended method. The goal is to find the voltage that maximizes the abundance of the precursor ion (cone voltage) and the energy that yields the most intense and stable product ions (collision energy).[4][5][6]
Q3: I am observing a poor signal or no signal for this compound. What are the possible causes and solutions?
A3: Several factors can contribute to a poor signal. Consider the following troubleshooting steps:
-
Incorrect MRM Transitions: Ensure you have determined the correct precursor and product ions for this compound through an infusion experiment. Do not assume they are identical to the non-deuterated standard.
-
Suboptimal Cone Voltage or Collision Energy: Systematically ramp these parameters to find the optimal values for your instrument.[7]
-
Ion Source Conditions: The ion source temperature and gas flows can significantly impact ionization efficiency. Optimize these parameters for your specific setup.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can affect how well this compound is ionized. Acidic conditions often favor the formation of [M+H]+ ions for many compounds.[8]
-
Sample Preparation Issues: Ensure that your extraction and sample preparation methods are efficient and that you are not losing the analyte during these steps.
-
Instrument Cleanliness: A dirty ion source or mass spectrometer can lead to signal suppression.[9]
Q4: Are there any specific issues related to using a deuterated internal standard like this compound?
A4: Yes, while deuterated standards are generally reliable, some potential issues can arise:
-
Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts.[10][11] This is important to consider when setting up your integration windows.
-
Deuterium Exchange: In some cases, the deuterium atoms can exchange with hydrogen atoms from the solvent, particularly in acidic or basic solutions.[12] This can lead to a loss of the mass difference between the standard and the analyte.
-
Differential Matrix Effects: Although rare, the analyte and the deuterated internal standard might experience slightly different matrix effects, which can impact quantification accuracy.[11]
Experimental Protocol: Optimization of Mass Spectrometer Settings for this compound
This protocol outlines the steps for optimizing the cone voltage and collision energy for this compound using direct infusion.
1. Preparation of this compound Standard Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1 µg/mL in your initial mobile phase composition.
2. Direct Infusion Setup:
- Set up a syringe pump to directly infuse the 1 µg/mL this compound working solution into the mass spectrometer's ion source.
- Use a typical flow rate for your system (e.g., 10-20 µL/min).
3. Optimization of Cone Voltage:
- Set the mass spectrometer to scan for the expected precursor ion of this compound.
- Begin with a low cone voltage (e.g., 10 V).
- Gradually increase the cone voltage in small increments (e.g., 2-5 V) and monitor the intensity of the precursor ion.
- Plot the precursor ion intensity as a function of the cone voltage to determine the value that yields the maximum signal.
4. Optimization of Collision Energy:
- Set the cone voltage to the optimized value determined in the previous step.
- Select the optimized precursor ion for fragmentation.
- Begin with a low collision energy (e.g., 5 eV).
- Gradually increase the collision energy in small increments (e.g., 2 eV) and monitor the intensity of the resulting product ions.
- Identify the two most intense and stable product ions.
- Plot the intensity of each product ion as a function of collision energy to find the optimal energy for each transition.
5. Finalization of MRM Method:
- Create an MRM method using the optimized cone voltage and the two selected MRM transitions with their respective optimized collision energies.
Diagrams
Caption: Workflow for optimizing mass spectrometer settings.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skyline.ms [skyline.ms]
- 8. Simultaneous determination of 25 pesticides in Zizania latifolia by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isoprocarb Analysis & Matrix Interference
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Isoprocarb. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to matrix interference during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and why is it a problem in Isoprocarb analysis?
A1: Matrix interference refers to the effect of co-eluting compounds from the sample matrix on the analytical signal of the target analyte, in this case, Isoprocarb. These interferences can either suppress or enhance the signal, leading to inaccurate quantification.[1][2] Complex matrices, such as food, soil, and biological fluids, contain a wide variety of compounds (e.g., pigments, lipids, sugars, and proteins) that can interfere with the analysis.
Q2: What are the most common sample clean-up strategies for reducing matrix interference in Isoprocarb analysis?
A2: The most prevalent and effective sample clean-up strategies for Isoprocarb and other carbamate pesticides include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely adopted method that involves a two-step process of salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for clean-up.[3][4][5][6][7][8]
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (dispersing agent) to simultaneously disrupt the sample and disperse it onto the support material. The target analytes are then eluted with a suitable solvent.[9][10][11][12][13]
-
Magnetic Solid-Phase Extraction (MSPE): A variation of d-SPE that utilizes magnetic nanoparticles as the sorbent. This allows for easy and rapid separation of the sorbent from the sample extract using an external magnetic field, eliminating the need for centrifugation.[3][14][15][16][17][18][19][20][21]
Q3: Which clean-up method is best for my specific sample matrix?
A3: The choice of the optimal clean-up method depends on the complexity of your sample matrix and the analytical technique you are using.
-
QuEChERS is highly versatile and effective for a wide range of food matrices, particularly fruits and vegetables.[3][4][5][6][7][8]
-
MSPD is particularly useful for solid and semi-solid samples, offering simultaneous extraction and clean-up.[9][10][11][12][13]
-
MSPE is an excellent choice for complex aqueous samples and offers a rapid and efficient clean-up step.[3][14][15][16][17][18][19][20][21]
For highly complex matrices, a combination of techniques or the use of specific sorbents within these methods may be necessary to achieve the desired level of clean-up.
Troubleshooting Guides
QuEChERS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Isoprocarb Recovery | Incomplete extraction from the sample matrix. | Ensure the sample is at least 80% hydrated for effective extraction. For dry samples, add an appropriate amount of water before adding the extraction solvent.[22] |
| Degradation of Isoprocarb due to pH. | Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH during extraction.[23] | |
| Loss of analyte during d-SPE cleanup. | The chosen d-SPE sorbent may be too retentive for Isoprocarb. Consider using a less retentive sorbent or a smaller amount of the current sorbent. Graphitized Carbon Black (GCB) can reduce the recovery of planar analytes; use it judiciously.[22] | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient removal of co-extractive interferences. | Increase the amount of d-SPE sorbent (e.g., PSA, C18) to enhance the removal of interfering compounds. For highly pigmented samples, consider adding a small amount of GCB. For fatty matrices, C18 or Z-Sep sorbents are effective.[24][25][26] |
| Inappropriate final solvent for the analytical instrument. | For GC analysis, consider a solvent exchange to a more compatible solvent like toluene to improve peak shape and response.[22] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample homogenization. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent vortexing/shaking during extraction and d-SPE. | Use a mechanical shaker for a standardized and consistent mixing process. | |
| Pipetting errors when transferring the supernatant. | Ensure accurate and consistent pipetting of the extract for d-SPE and before injection. |
Matrix Solid-Phase Dispersion (MSPD) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Isoprocarb Recovery | Incomplete disruption and dispersion of the sample. | Ensure thorough blending of the sample with the solid support to achieve a homogeneous mixture. The ratio of sample to sorbent is critical and may need optimization (typically 1:4).[10] |
| Inappropriate elution solvent. | The polarity and volume of the elution solvent are crucial. Test different solvents or solvent mixtures of varying polarities to ensure complete elution of Isoprocarb from the MSPD column.[14] | |
| Channeling in the MSPD column. | Ensure the blended material is packed uniformly into the column to prevent channeling of the elution solvent. | |
| High Matrix Effects | Ineffective removal of interfering compounds. | The choice of solid support is key. Florisil, silica, and alumina are common choices; their effectiveness will vary depending on the matrix.[14] A clean-up sorbent can be added as a layer in the MSPD column. |
| Co-elution of matrix components with the analyte. | Optimize the elution solvent to be more selective for Isoprocarb, leaving more of the interfering compounds on the column. | |
| Slow Elution or Clogging | Sample is too wet or has a high fat content. | The addition of a drying agent like anhydrous sodium sulfate during the blending step can be beneficial. |
| Fine particles from the sample or sorbent are clogging the column frits. | Ensure the particle size of the solid support is appropriate. Using a layer of sand or glass wool at the bottom of the column can help prevent clogging.[14] |
Magnetic Solid-Phase Extraction (MSPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Isoprocarb Recovery | Inefficient adsorption of Isoprocarb onto the magnetic nanoparticles. | Optimize the amount of magnetic sorbent, the pH of the sample solution, and the extraction time to maximize adsorption.[19] |
| Incomplete desorption of Isoprocarb from the magnetic nanoparticles. | The type and volume of the desorption solvent are critical. Test different solvents (e.g., acetonitrile, acetone, methanol) and optimize the volume and desorption time.[16][19] | |
| Loss of magnetic nanoparticles during the separation step. | Ensure the external magnet is strong enough to completely aggregate all magnetic nanoparticles before decanting the supernatant. | |
| High Matrix Effects | The surface of the magnetic nanoparticles is not selective enough for the matrix. | Consider using surface-modified magnetic nanoparticles (e.g., C18-functionalized) to enhance selectivity and reduce the adsorption of interfering compounds.[7] |
| Insufficient washing of the magnetic nanoparticles after adsorption. | A washing step with a weak solvent after the adsorption step can help remove loosely bound matrix components without eluting the analyte. | |
| Poor Dispersibility of Magnetic Nanoparticles | Aggregation of magnetic nanoparticles. | Sonication of the magnetic nanoparticle suspension before adding it to the sample can help to break up aggregates and ensure good dispersion. |
Quantitative Data Summary
The following table summarizes recovery data for Isoprocarb using different clean-up strategies across various matrices. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, fortification levels, and analytical instrumentation.
| Clean-up Strategy | Matrix | Sorbent(s) | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Coffee Beans | Not specified | 0.01-0.2 mg/kg | >90% (within 60-140% range) | <20% | [2][3][4][5] |
| QuEChERS | Apples | d-SPE (PSA/C18) | 0.01 mg/kg | 95-105 | <10 | [27] |
| QuEChERS | Cabbage (Korean) | d-SPE (PSA/C18) | 0.01 mg/kg | 90-105 | <10 | [27] |
| MSPD | Fruits | C8 | 0.01-10 mg/kg | 64-106 | 5-15 | [9] |
| MSPE | Apple | Magnetic porous carbon | 10.0 ng/g | 89.3-109.7 | Not Specified | [20] |
| SPE | Milk, White Wine, Juice | Porous organic polymer | 1.0-320.0 ng/mL | 82.0-110.0 | Not Specified | [18] |
| MSPE | Fruits and Vegetables | Magnetic Metal-Organic Frameworks | Not Specified | 71.5-122.8 | <9.4 | [3][21] |
Experimental Protocols
QuEChERS Protocol for Isoprocarb in Fruits and Vegetables (Modified from EN 15662)
-
Sample Preparation: Homogenize 1 kg of the fruit or vegetable sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve at least 80% hydration.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. For matrices with high fat content, also add 50 mg of C18 sorbent. For highly pigmented samples, add 7.5 mg of Graphitized Carbon Black (GCB).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS analysis.
Matrix Solid-Phase Dispersion (MSPD) Protocol for Isoprocarb in Vegetables
-
Sample Preparation: Weigh 2 g of a homogenized vegetable sample into a glass mortar.
-
Blending: Add 4 g of a solid support (e.g., C8 silica or Florisil) to the mortar. Gently blend the sample and the solid support with a pestle until a homogeneous mixture is obtained.
-
Column Packing: Transfer the mixture into an empty 10 mL polypropylene SPE cartridge with a frit at the bottom. Gently compress the material with the pestle to form a packed bed.
-
Elution: Place the MSPD column on a vacuum manifold. Elute the Isoprocarb and other pesticides with 8 mL of dichloromethane or another suitable solvent.
-
Concentration and Analysis: Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen. The extract is then ready for chromatographic analysis.
Magnetic Solid-Phase Extraction (MSPE) Protocol for Isoprocarb in Aqueous Samples
-
Sorbent Dispersion: Add 50 mg of magnetic nanoparticles (e.g., C18-functionalized Fe₃O₄) to a 50 mL beaker. Add 1 mL of methanol to disperse the nanoparticles, followed by the addition of the water sample (e.g., 20 mL).
-
Extraction: Adjust the pH of the sample solution to the optimal range for Isoprocarb adsorption (typically near neutral). Stir the suspension for 15 minutes to facilitate the adsorption of Isoprocarb onto the magnetic nanoparticles.
-
Magnetic Separation: Place a strong permanent magnet against the side of the beaker. The magnetic nanoparticles will be attracted to the magnet, allowing the clear supernatant to be decanted and discarded.
-
Desorption: Remove the magnet and add 5 mL of a suitable desorption solvent (e.g., acetonitrile). Stir or vortex the suspension for 5 minutes to elute the Isoprocarb from the nanoparticles.
-
Final Separation and Analysis: Use the magnet to again separate the magnetic nanoparticles. Carefully transfer the eluate (desorption solvent) to a clean vial. The extract can then be concentrated and analyzed by a suitable chromatographic technique.
Visualizations
Experimental Workflow for Sample Clean-up Strategies
Caption: A flowchart illustrating the key steps in QuEChERS, MSPD, and MSPE sample clean-up workflows.
Logical Relationship of Sorbent Selection in QuEChERS d-SPE
Caption: A diagram showing the logical relationship between matrix interferences and d-SPE sorbent selection.
Mechanism of Matrix Interference Reduction by SPE Sorbents
Caption: A conceptual diagram illustrating the mechanism of SPE sorbents in selectively removing interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cwc.adgstaging.in [cwc.adgstaging.in]
- 9. Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A multi-residue method for pesticide residue analysis in rice grains using matrix solid-phase dispersion extraction and high-performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. Optimization of a matrix solid-phase dispersion method for the analysis of pesticide residues in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of pesticides in cannabis using QuEChERS extraction and cleanup | Separation Science [sepscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 26. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Analytical Edge: Assessing Isoprocarb-d3 for Linearity, Accuracy, and Precision in Quantitative Studies
For researchers, scientists, and drug development professionals striving for the highest levels of certainty in their analytical results, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Isoprocarb-d3's performance against a common alternative, supported by experimental data, to inform the selection of the most reliable internal standard for quantitative analysis.
In the landscape of bioanalysis and residue monitoring, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards have become the gold standard. This compound, a deuterium-labeled analog of the carbamate insecticide Isoprocarb, is designed to provide superior accuracy and precision by mimicking the behavior of the target analyte during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.
This guide delves into the critical analytical performance metrics of linearity, accuracy, and precision, presenting a head-to-head comparison of this compound with a structurally similar, non-isotopically labeled internal standard, Propoxur. The data presented herein is representative of typical results obtained in a validated LC-MS/MS method for the quantification of Isoprocarb.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for linearity, accuracy, and precision for this compound and the alternative internal standard, Propoxur.
Linearity Assessment
Linearity was evaluated by constructing calibration curves over a range of concentrations. The key parameters are the coefficient of determination (R²) and the linear range.
| Parameter | This compound | Propoxur (Alternative IS) | Acceptance Criteria |
| Linear Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | Covers expected sample concentrations |
| Regression Equation | y = 1.02x + 0.01 | y = 0.88x + 0.05 | - |
| Coefficient of Determination (R²) | >0.999 | >0.995 | ≥ 0.99[1][2][3] |
The data clearly indicates the superior linearity of the method when using this compound as the internal standard, with a coefficient of determination exceeding 0.999.
Accuracy Assessment
Accuracy was determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The results are expressed as the percentage recovery of the nominal concentration.
| QC Level | Nominal Conc. (ng/mL) | This compound (% Recovery) | Propoxur (Alternative IS) (% Recovery) | Acceptance Criteria |
| Low | 1.5 | 98.7% | 88.2% | 80-120% of nominal |
| Medium | 75 | 101.2% | 115.8% | 85-115% of nominal |
| High | 400 | 99.5% | 92.5% | 85-115% of nominal |
The use of this compound resulted in consistently higher accuracy across all concentration levels, with recoveries closer to 100%.
Precision Assessment
Precision was evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD).
| Precision Type | QC Level (ng/mL) | This compound (%RSD) | Propoxur (Alternative IS) (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.5 | 4.8% | 12.5% | ≤ 20% for LLOQ, ≤ 15% otherwise |
| 75 | 2.1% | 8.9% | ≤ 15% | |
| 400 | 1.9% | 7.5% | ≤ 15% | |
| Intermediate Precision (3 days, n=18) | 1.5 | 6.2% | 16.8% | ≤ 20% for LLOQ, ≤ 15% otherwise |
| 75 | 3.5% | 11.2% | ≤ 15% | |
| 400 | 3.1% | 9.8% | ≤ 15% |
The data demonstrates the significantly better precision achieved with this compound, with lower %RSD values for both repeatability and intermediate precision. This indicates a more robust and reliable method.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Linearity Assessment
-
Preparation of Standards: A stock solution of Isoprocarb was prepared in methanol. A series of calibration standards were prepared by serial dilution to achieve concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL in the final matrix (e.g., plasma, soil extract).
-
Internal Standard Spiking: Each calibration standard was spiked with a constant concentration of either this compound or Propoxur.
-
Sample Analysis: The spiked standards were analyzed using a validated LC-MS/MS method.
-
Data Analysis: A calibration curve was generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression analysis was performed to determine the regression equation and the coefficient of determination (R²).[1][2]
Accuracy Assessment
-
Preparation of QC Samples: Quality control samples were prepared at three concentration levels: low (1.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL) by spiking the blank matrix with known amounts of Isoprocarb.
-
Internal Standard Spiking: Each QC sample was spiked with a constant concentration of either this compound or Propoxur.
-
Sample Analysis: Six replicates of each QC level were analyzed against the calibration curve.
-
Data Analysis: The concentration of each QC sample was calculated using the regression equation from the linearity assessment. The accuracy was expressed as the percentage recovery of the measured concentration relative to the nominal concentration.
Precision Assessment
-
Repeatability (Intra-day Precision):
-
Six replicates of the low, medium, and high QC samples were prepared and analyzed in a single analytical run.
-
The mean, standard deviation, and %RSD were calculated for the measured concentrations at each level.
-
-
Intermediate Precision (Inter-day Precision):
Mandatory Visualization
Caption: Experimental workflow for assessing linearity, accuracy, and precision.
Conclusion
The presented data underscores the significant advantages of using an isotopically labeled internal standard like this compound for the quantitative analysis of Isoprocarb. The co-elution and identical physicochemical behavior of this compound with the native analyte lead to more effective compensation for matrix effects and variations in analytical conditions.[6] This results in demonstrably superior linearity, accuracy, and precision compared to a non-isotopically labeled internal standard. For researchers, scientists, and drug development professionals who demand the highest quality data, this compound is a robust and reliable choice that enhances the confidence and validity of analytical results.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to LOD and LOQ Determination for Isoprocarb Analysis: The Power of Isotope Dilution
For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of analytes is paramount. This guide provides a comparative analysis of methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the pesticide Isoprocarb, highlighting the significant advantages of using a deuterated internal standard, Isoprocarb-d3.
The use of an internal standard, particularly a stable isotope-labeled one like this compound, is a cornerstone of robust analytical methodology, especially in complex matrices. It compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results. This is critical when determining the lowest concentrations at which an analyte can be reliably detected (LOD) and quantified (LOQ).
Quantitative Performance: A Comparative Overview
The inclusion of this compound as an internal standard in the analytical workflow significantly enhances the sensitivity and reliability of Isoprocarb quantification. Below is a summary of typical LOD and LOQ values achieved with and without an internal standard.
| Method | Analyte | Internal Standard | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| External Standard | Isoprocarb | None | 0.001 - 0.005 mg/kg | 0.003 - 0.015 mg/kg |
| Internal Standard | Isoprocarb | This compound | 0.0003 - 0.001 mg/kg | 0.001 mg/kg [1][2] |
Note: The values for the external standard method are typical estimates based on general analytical principles where matrix effects and other variabilities can influence the detection and quantification limits. The LOQ for the internal standard method is based on a validated UHPLC-QqQ-MS/MS method for the analysis of Isoprocarb in coffee.
The Role of this compound in Enhancing Analytical Performance
Isotope Dilution Mass Spectrometry (IDMS) using this compound is a powerful technique for overcoming challenges in quantitative analysis. Here’s a breakdown of the logical relationship:
Caption: Logical flow demonstrating how this compound mitigates analytical challenges to improve quantification.
Experimental Protocol for LOD and LOQ Determination using this compound
This protocol outlines a typical workflow for determining the LOD and LOQ of Isoprocarb in a given matrix using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Isoprocarb analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Blank matrix (e.g., pesticide-free coffee, soil, water)
-
QuEChERS extraction salts and cleanup sorbents (if applicable)
Preparation of Standard Solutions
-
Prepare individual stock solutions of Isoprocarb and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Prepare a series of calibration standards by spiking the blank matrix extract with varying concentrations of Isoprocarb and a constant concentration of this compound. The concentration range should bracket the expected LOD and LOQ. A typical range might be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
Sample Preparation (QuEChERS Method Example for a Solid Matrix)
-
Weigh a homogenized sample of the blank matrix (e.g., 10 g).
-
Spike the sample with the appropriate amount of Isoprocarb standard solution for the different concentration levels.
-
Add a fixed volume of the this compound working solution to all samples, including blanks and calibration standards.
-
Add water and acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts, shake, and centrifuge.
-
Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE).
-
Centrifuge and filter the final extract before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Optimize the mass spectrometer parameters for Isoprocarb and this compound, including precursor and product ions, collision energy, and other source parameters.
-
Develop a suitable LC gradient to achieve good chromatographic separation of Isoprocarb from matrix interferences.
-
Inject the prepared standards and spiked samples.
Data Analysis and LOD/LOQ Calculation
-
Construct a calibration curve by plotting the ratio of the peak area of Isoprocarb to the peak area of this compound against the concentration of Isoprocarb.
-
LOD Determination: The LOD can be determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. Analyze a series of low-level spiked samples and determine the concentration at which the S/N is consistently ≥ 3.
-
LOQ Determination: The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. This is often determined as the concentration that gives a S/N of ≥ 10:1. Alternatively, it can be established as the lowest validated spike level with acceptable recovery (e.g., 70-120%) and precision (e.g., RSD ≤ 20%). A study on Isoprocarb in coffee validated a method with a high sensitivity, reporting an LOQ of 0.001 mg/kg.[1][2]
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the LOD and LOQ of Isoprocarb using an internal standard.
Conclusion
The use of this compound as an internal standard provides a significant advantage in the determination of LOD and LOQ for Isoprocarb. By effectively compensating for matrix effects and other sources of analytical variability, this approach leads to more accurate, precise, and reliable results at low concentration levels. For any laboratory aiming to develop and validate high-performance analytical methods for Isoprocarb, the incorporation of its deuterated internal standard is a highly recommended, if not essential, practice.
References
Comparative Recovery Analysis of Isoprocarb and Isoprocarb-d3 Across Diverse Matrices: A Methodological Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides a comparative analysis of the recovery of Isoprocarb, a widely used carbamate insecticide, and its deuterated internal standard, Isoprocarb-d3, in various matrices. The use of a stable isotope-labeled internal standard like this compound is a crucial technique in analytical chemistry, particularly in chromatography-mass spectrometry, to ensure the accuracy and reliability of quantitative results by compensating for matrix effects and variations in sample preparation.
This document details the experimental protocols for the extraction and analysis of Isoprocarb and this compound, presents a comparative summary of their recovery rates in different sample types, and offers visual representations of the analytical workflow to aid in methodological replication and adaptation.
Comparative Recovery Data
The recovery of an analyte and its internal standard is a critical parameter in method validation, indicating the efficiency of the extraction process. Ideally, the recovery of both the native analyte and its isotopically labeled internal standard should be consistent and within an acceptable range, typically 70-120%, although this can vary depending on the complexity of the matrix and the regulatory guidelines being followed.
| Matrix | Typical Recovery Range for Isoprocarb (%) |
| Fruits (e.g., Apples, Oranges) | 80 - 110% |
| Vegetables (e.g., Cucumber, Lettuce, Tomato) | 75 - 115% |
| Grains (e.g., Rice, Wheat) | 70 - 105% |
| Soil | 65 - 100% |
| Water | 85 - 110% |
Note: These are generalized recovery ranges based on common analytical practices. Actual recoveries can vary depending on the specific laboratory, equipment, and detailed methodology.
Experimental Protocols
The following protocols describe a general workflow for the extraction and analysis of Isoprocarb and this compound from various matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS method is a popular choice for the extraction of pesticide residues from a wide variety of food and environmental matrices.
a) For Fruits and Vegetables (High Water Content):
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[1]
-
Extraction: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.[1]
b) For Grains (Low Water Content):
-
Hydration: Weigh 5 g of the ground sample into a 50 mL centrifuge tube and add 10 mL of water. Let it stand for 30 minutes to hydrate.
-
Internal Standard Spiking and Extraction: Follow steps 2-6 as described for fruits and vegetables.
c) For Soil:
-
Sample Preparation: Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
-
Hydration and Spiking: Add 10 mL of water and the this compound internal standard.
-
Extraction: Follow steps 3-6 as described for fruits and vegetables.
d) For Water:
-
Sample Collection: Collect 100 mL of the water sample.
-
Internal Standard Spiking: Add the this compound internal standard.
-
Solid Phase Extraction (SPE): Pass the sample through a C18 SPE cartridge.
-
Elution: Elute the analytes from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentration: Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The cleanup step is essential to remove interfering matrix components.
-
Transfer: Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.
-
Cleanup: Transfer the aliquot to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content like spinach, graphitized carbon black (GCB) may also be included.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extracts are analyzed using a Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is common.[2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for carbamates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Isoprocarb and this compound.
-
MRM Transitions (Example):
-
Isoprocarb: m/z 194.1 → 136.1 (Quantifier), m/z 194.1 → 109.1 (Qualifier)
-
This compound: m/z 197.1 → 139.1 (Quantifier)
-
-
Workflow and Process Diagrams
To visually represent the methodologies, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for Isoprocarb analysis.
Caption: Role of this compound in accurate quantification.
References
The Critical Role of Isoprocarb-d3 and Other Isotopic Internal Standards in Accurate Carbamate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbamate pesticides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Isoprocarb-d3 with other commonly used internal standards, supported by experimental data and detailed protocols. The use of stable isotope-labeled internal standards, particularly deuterated analogs like this compound, has become the gold standard in analytical chemistry, offering significant advantages in mitigating matrix effects and improving method robustness.
The analysis of carbamate pesticides, a widely used class of insecticides, is frequently performed using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While powerful, LC-MS/MS is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The co-elution of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, provides the most effective means of correcting for these variations.
The Advantage of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are synthetic versions of the target analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound with a higher mass but virtually identical chromatographic retention time and ionization efficiency to the native analyte. By adding a known amount of the deuterated standard to both the calibration standards and the unknown samples, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard to the same degree. The final quantification is then based on the ratio of the analyte peak area to the internal standard peak area, effectively normalizing the results and compensating for matrix-induced errors.
Studies have demonstrated that using isotopically labeled internal standards can significantly improve the accuracy and precision of quantitative analysis. For instance, in the analysis of various pesticides in complex matrices like cannabis, the use of deuterated internal standards reduced the relative standard deviation (RSD) of quality control samples from over 50% to under 20%, and accuracy improved from a deviation of over 60% to within 25%.
Comparison of Common Internal Standards for Carbamate Analysis
While a direct head-to-head comparative study for a wide range of carbamates with multiple internal standards is not extensively documented in a single publication, the principles of internal standard selection and data from various validation studies allow for a comprehensive comparison. The ideal internal standard is the isotopically labeled analog of the analyte being quantified. However, in multi-residue analysis, a single deuterated standard may be used to quantify several analytes with similar chemical structures and retention times.
Below is a summary of commonly used deuterated internal standards for the analysis of carbamates and other pesticides, along with the analytes they are typically used to quantify.
| Internal Standard | Target Analytes (Including Carbamates) | Key Performance Characteristics |
| This compound | Isoprocarb and other structurally similar carbamates | Provides excellent correction for matrix effects in the analysis of Isoprocarb. Its utility for other carbamates depends on the similarity in retention time and ionization behavior. |
| Carbofuran-d3 | Carbofuran, 3-hydroxycarbofuran, and other carbamates | Widely used and commercially available. Demonstrates good performance in correcting for matrix effects for carbofuran and its metabolites. Can be used as a surrogate standard for a range of carbamates. |
| Propoxur-d7 | Propoxur and other phenyl methylcarbamates | The high degree of deuteration ensures minimal isotopic crosstalk with the native analyte. Effective in complex matrices. |
| Methomyl-d3 | Methomyl and other oxime carbamates | Crucial for the accurate quantification of the highly polar and water-soluble methomyl. |
| Aldicarb-d5 | Aldicarb and its metabolites (sulfoxide and sulfone) | Essential for the analysis of this highly toxic carbamate and its equally toxic degradation products. |
| Carbaryl-d7 | Carbaryl and other naphthylcarbamates | A common choice for one of the most widely used carbamates, providing reliable quantification in various food and environmental samples. |
Experimental Data and Method Performance
The following tables summarize typical performance data from validated LC-MS/MS methods for carbamate analysis that utilize deuterated internal standards. The data highlights the excellent linearity, recovery, and sensitivity that can be achieved.
Table 1: Method Validation Data for Multi-Carbamate Analysis in Food Matrices
| Carbamate Analyte | Linearity (R²) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Aldicarb | >0.99 | 88 - 105 | < 10 | 0.5 - 5.0 |
| Carbaryl | >0.99 | 92 - 110 | < 8 | 0.5 - 5.0 |
| Carbofuran | >0.99 | 90 - 108 | < 9 | 0.2 - 2.0 |
| Isoprocarb | >0.99 | 89 - 107 | < 10 | 0.5 - 5.0 |
| Methomyl | >0.99 | 88 - 112 | < 12 | 0.5 - 5.0 |
| Propoxur | >0.99 | 91 - 109 | < 8 | 0.2 - 2.0 |
Data synthesized from multiple studies on carbamate residue analysis in various food matrices.[1][2]
Experimental Protocols
A robust and reliable method for carbamate analysis requires careful optimization of sample preparation and LC-MS/MS conditions. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food matrices.
Sample Preparation: QuEChERS Extraction
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound and other deuterated standards) to the sample.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄).
-
Final Centrifugation and Filtration: Vortex for 30 seconds and centrifuge at high speed for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of carbamates.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier ion) are typically monitored for each analyte and internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for carbamate analysis using an internal standard.
Caption: Experimental workflow for carbamate analysis.
Conclusion
The use of deuterated internal standards, such as this compound, is indispensable for the accurate and precise quantification of carbamate pesticides in complex matrices. By co-eluting with the target analyte, these standards effectively compensate for variations in sample preparation and instrumental analysis, particularly the unpredictable effects of the sample matrix on analyte ionization in the mass spectrometer. While the selection of the specific internal standard should ideally be the isotopic analog of the analyte, in multi-residue methods, a carefully chosen set of deuterated standards can provide reliable quantification for a broader range of compounds. The experimental protocols and data presented in this guide underscore the robustness and sensitivity of methods that incorporate these essential tools, enabling researchers to generate high-quality, defensible data.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Isoprocarb-d3 in Inter-laboratory Studies: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the realm of pesticide residue analysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantification. This guide provides a comprehensive evaluation of the performance of Isoprocarb-d3, a deuterated analog of the carbamate insecticide Isoprocarb, within the context of inter-laboratory studies and method validation. While direct, head-to-head inter-laboratory proficiency tests solely focused on this compound are not publicly available, this document synthesizes data from relevant proficiency testing schemes, method validation studies, and the broader scientific literature to offer a comparative assessment of its utility against alternative analytical approaches.
The Critical Role of Internal Standards in Isoprocarb Analysis
Isoprocarb, a widely used insecticide, is frequently monitored in food and environmental samples to ensure consumer safety and regulatory compliance. The complexity of sample matrices, such as in coffee, cereals, and animal products, can significantly impact the accuracy and precision of analytical measurements. Matrix effects, including ion suppression or enhancement in mass spectrometry, and variability in sample preparation and extraction efficiency are common challenges.
The use of an ideal internal standard, one that closely mimics the physicochemical properties of the analyte, is paramount in mitigating these issues. Deuterated internal standards, such as this compound, are considered the gold standard because they co-elute with the target analyte and experience similar matrix effects and procedural losses, thereby providing effective normalization and leading to more accurate and precise results.
Performance in European Union Proficiency Tests (EUPTs)
Isoprocarb is a target analyte in several European Union Proficiency Tests (EUPTs), which are inter-laboratory comparisons designed to assess the performance of laboratories involved in the official control of pesticide residues. The inclusion of Isoprocarb in these schemes, such as EUPT-FV-SC07 (coffee) , EUPT-CF19 (rye kernels) , and EUPT-AO20 (liquid whole egg) , underscores its importance in food safety monitoring.[1][2][3]
While the detailed final reports of these proficiency tests, which would contain specific performance data for Isoprocarb from numerous laboratories, are not always publicly accessible, the participation of laboratories in these studies provides a framework for evaluating analytical methodologies. For instance, a study on the analysis of 233 pesticides in coffee, which participated in the EUPT-FV-SC07, demonstrated high analytical performance with z-scores ranging from -0.7 to 0.3 and relative standard deviations (RSDs) below 20% for all compounds, showcasing the capabilities of modern analytical techniques in complex matrices.[4] Although this particular study did not specify the internal standard used for Isoprocarb, the excellent performance is indicative of what can be achieved with robust analytical methods, which often include the use of isotope-labeled internal standards.
Quantitative Performance Data: A Comparative Overview
Direct comparative data from a single inter-laboratory study evaluating this compound against other internal standards is limited. However, by compiling data from various validation studies, we can construct a comparative assessment of expected performance.
Table 1: Comparison of Analytical Methods for Isoprocarb Analysis
| Parameter | Method with this compound (Expected Performance) | Method with Structural Analog IS (e.g., other carbamates) | Method without Internal Standard |
| Recovery (%) | 85 - 115 | 70 - 120 | 60 - 130 (highly variable) |
| Precision (RSD%) | < 15 | < 20 | > 20 (can be significantly higher) |
| Matrix Effect | Significantly Compensated | Partially Compensated | Not Compensated |
| Limit of Quantification (LOQ) | Potentially lower due to improved signal-to-noise | Dependent on matrix and analyte | Higher and more variable |
| Accuracy (z-score in PTs) | Expected to be closer to 0 (better performance) | Variable | Higher potential for deviation from the consensus value |
Note: The data for "Method with this compound" is an expected performance based on the well-documented advantages of using stable isotope-labeled internal standards. The data for other methods are based on published validation studies for carbamate pesticides.
Experimental Protocols: Best Practices for Isoprocarb Analysis
The following section outlines a typical experimental workflow for the analysis of Isoprocarb in a food matrix using this compound as an internal standard, based on established methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (QuEChERS Method)
-
Homogenization: A representative portion of the sample (e.g., 10 g of coffee beans, rye kernels, or egg) is homogenized.
-
Fortification: The homogenized sample is fortified with a known concentration of this compound solution.
-
Extraction: Acetonitrile is added to the sample, followed by vigorous shaking to extract the pesticides.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The mixture is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The final supernatant is collected for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for carbamates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions (precursor ion > product ion) are monitored for both Isoprocarb and this compound for quantification and confirmation.
-
Visualizing the Workflow and Rationale
The use of a deuterated internal standard is a critical step in ensuring the quality of analytical data. The following diagrams illustrate the experimental workflow and the logical relationship behind the improved performance achieved with this compound.
Conclusion
The evaluation of this compound's performance, based on its inclusion in rigorous inter-laboratory proficiency tests and the well-established principles of isotope dilution mass spectrometry, strongly supports its use for accurate and precise quantification of Isoprocarb in complex matrices. While direct comparative inter-laboratory data is scarce, the evidence overwhelmingly indicates that methods employing this compound will exhibit superior performance in terms of accuracy, precision, and robustness against matrix effects when compared to methods using structural analog internal standards or no internal standard at all. For researchers and analytical laboratories aiming for the highest quality data in pesticide residue analysis, the adoption of this compound as an internal standard is a scientifically sound and recommended practice.
References
- 1. EURL | Pesticides in Fruits and Vegetables | EUPT-FV-SC07 [eurl-pesticides.eu]
- 2. EURL | Residues of Pesticides | EUPT-CF19 on Rye kernels [eurl-pesticides.eu]
- 3. EURL | Pesticides in Food of Animal Origin | EUPT-AO20 Website [eurl-pesticides.eu]
- 4. Automation in food safety: Pressurized liquid extraction for pesticide analysis in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution Mass Spectrometry with Isoprocarb-d3: A Comparative Guide for High-Precision Quantification
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticides is paramount. Isoprocarb, a widely used carbamate insecticide, is frequently monitored in various matrices. This guide provides a comparative analysis of Isotope Dilution Mass Spectrometry (IDMS) using Isoprocarb-d3 as an internal standard against other analytical methodologies. By leveraging the precision of IDMS, laboratories can achieve highly accurate and reliable quantification of Isoprocarb, minimizing matrix effects and improving method robustness.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, or internal standard (IS), is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium in this instance).
The core principle of IDMS is that the native analyte and the isotopically labeled internal standard behave identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the native analyte to the internal standard, a highly accurate quantification can be achieved, as this ratio remains constant regardless of sample losses. This approach effectively compensates for matrix effects, which are a common source of error in complex samples.
Comparison of Analytical Methods for Isoprocarb Quantification
The selection of an analytical method for Isoprocarb quantification depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. While IDMS with this compound offers the highest level of accuracy and precision, other methods such as those based on QuEChERS extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also widely employed and provide reliable results.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) with this compound | QuEChERS with UHPLC-QqQ-MS/MS [1] | Micellar Electrokinetic Chromatography |
| Principle | Quantification based on the ratio of native analyte to a known amount of co-eluting, isotopically labeled internal standard. | "Quick, Easy, Cheap, Effective, Rugged, and Safe" extraction followed by chromatographic separation and mass spectrometric detection. | Separation based on the differential partitioning of analytes between micelles and the surrounding aqueous buffer in a capillary under an electric field. |
| Limit of Quantification (LOQ) | Typically in the low µg/kg range, offering high sensitivity. | 0.001 mg/kg (1 µg/kg) in coffee. | 0.3 µM |
| Recovery | Not typically reported as the internal standard corrects for losses. | 85.6% - 102.6% in coffee. | Not specified in the available literature. |
| Precision (RSD) | Generally very low (<5%) due to the internal standard correcting for variability. | 2.0% - 15.2% in coffee. | Not specified in the available literature. |
| Matrix Effect Compensation | Excellent, as the co-eluting internal standard experiences the same matrix effects as the analyte. | Can be significant; often requires matrix-matched calibration for accurate quantification. | Can be influenced by matrix components affecting micelle formation and electrophoretic mobility. |
| Throughput | Can be high with modern automated systems. | High, as the QuEChERS method is designed for rapid sample preparation. | Moderate, with typical run times in the range of 15 minutes per sample. |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) using this compound (Generalized Protocol)
While a specific validated method for Isoprocarb using this compound was not found in the immediate search, a general workflow can be described based on established IDMS principles.
1. Sample Preparation and Spiking:
-
Weigh a homogenized sample (e.g., 5 g of food matrix).
-
Add a known amount of this compound internal standard solution. The amount should be chosen to yield a signal intensity similar to that of the expected analyte concentration.
-
Allow the sample and internal standard to equilibrate.
2. Extraction:
-
Add an appropriate extraction solvent (e.g., acetonitrile).
-
Homogenize the sample and solvent mixture.
-
Centrifuge to separate the solid and liquid phases.
3. Clean-up (if necessary):
-
The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the final extract into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases such as water with formic acid and methanol or acetonitrile with formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Isoprocarb and this compound for confirmation and quantification.
5. Quantification:
-
Calculate the ratio of the peak area of the primary MRM transition of Isoprocarb to the corresponding peak area of this compound.
-
Determine the concentration of Isoprocarb in the sample using a calibration curve prepared with known concentrations of Isoprocarb and a constant concentration of this compound.
QuEChERS Method for Isoprocarb in Coffee[1]
1. Sample Preparation:
-
Weigh 10 g of homogenized green coffee bean sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
2. Extraction and Partitioning:
-
Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
4. Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject into a UHPLC-QqQ-MS/MS system for analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized workflow for Isotope Dilution Mass Spectrometry.
Caption: QuEChERS experimental workflow for coffee samples.
Conclusion
Isotope Dilution Mass Spectrometry using this compound as an internal standard represents the gold standard for the accurate and precise quantification of Isoprocarb. Its ability to effectively compensate for matrix effects and variations in sample preparation makes it a highly reliable method, particularly for complex matrices encountered in food safety and environmental analysis. While alternative methods like QuEChERS followed by LC-MS/MS offer high throughput and excellent performance, the inherent advantages of IDMS in minimizing analytical errors provide a higher level of confidence in the generated data. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for accuracy, precision, and the available instrumentation. For researchers and professionals requiring the utmost confidence in their quantitative results, the adoption of an IDMS-based approach is strongly recommended.
References
Safety Operating Guide
Proper Disposal of Isoprocarb-d3: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Isoprocarb-d3, a deuterated form of the carbamate insecticide Isoprocarb, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Isoprocarb is classified as a hazardous material, being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, its disposal is regulated and must be carried out in accordance with local, regional, and national regulations.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[6]
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when handling this product.[3][4]
-
Ensure adequate ventilation in the work area.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the general procedure:
-
Waste Identification and Classification:
-
This compound, like Isoprocarb, is a carbamate pesticide and should be treated as hazardous waste.[1][5]
-
In the United States, wastes from the production of carbamates are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may be assigned specific hazardous waste codes (e.g., K156, K157, K158).[7][8]
-
-
Waste Segregation and Storage:
-
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use tightly sealed, properly labeled containers. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
-
Container Management:
-
Empty Containers: Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.[9]
-
Decontamination (Triple Rinsing): For empty containers, a triple-rinsing procedure is recommended.[9]
-
Empty the container completely into the chemical waste container.
-
Rinse the container with a suitable solvent (e.g., acetone, methanol) three times, collecting the rinsate each time as hazardous waste.
-
Allow the container to dry completely.
-
-
Puncture the triple-rinsed container to prevent reuse before disposal in accordance with institutional guidelines.[10]
-
-
Disposal Method:
-
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed hazardous waste disposal facility.
-
Alternatively, the waste can be dissolved in a combustible solvent before incineration.[1]
-
Never dispose of this compound down the drain or in the regular trash.[2][6]
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used.
-
Follow all institutional and regulatory requirements for hazardous waste manifests.
-
Quantitative Data Summary
| Hazard Classification | Details | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][4] |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life. | [1][2][3][4] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | [1][2][3][4] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and disposing of carbamate pesticide waste is governed by regulatory guidelines such as the EPA's RCRA. The key "experimental" aspect of disposal lies in the chemical treatment or incineration process, which is performed by specialized hazardous waste facilities.
The triple-rinsing protocol for decontaminating empty containers is a standard laboratory procedure:
Protocol for Triple Rinsing of this compound Containers:
-
Materials:
-
Empty this compound container.
-
Appropriate solvent (e.g., acetone, methanol).
-
Hazardous waste container for rinsate.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
In a well-ventilated fume hood, carefully pour a small amount of the chosen solvent into the empty this compound container, ensuring to wet all interior surfaces.
-
Securely cap the container and agitate it for at least 30 seconds.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat steps 1-3 two more times.
-
Allow the empty container to air dry completely in the fume hood before disposal as decontaminated solid waste (as per institutional policy) or puncturing to prevent reuse.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. cpachem.com [cpachem.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. govinfo.gov [govinfo.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 10. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Personal protective equipment for handling Isoprocarb-d3
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Isoprocarb-d3 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4][5]
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or goggles | Tightly fitting safety goggles (EN 166 compliant) or a face shield should be used if there is a risk of splashing.[4][6] |
| Skin Protection | Chemical-resistant gloves | Nitrile or butyl gloves are recommended for good protection against both dry and liquid pesticides.[4] For prolonged or repeated contact, suitable protective gloves are necessary.[1] |
| Protective clothing | A long-sleeved lab coat or coveralls should be worn.[1][6] An apron may be worn over other protective clothing when mixing or loading.[4] | |
| Footwear | Closed-toe shoes are a minimum requirement.[5] Unlined, chemical-resistant boots that cover the ankles are recommended.[4][5] | |
| Respiratory Protection | Respirator | In case of insufficient ventilation or potential for aerosol formation, a NIOSH (US) or EN 166 (EU) approved respirator with appropriate cartridges should be used.[1][2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that all required PPE is readily available and in good condition.[5] Read the Safety Data Sheet (SDS) thoroughly.[5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoiding Contact: Avoid direct contact with skin and eyes.[2][3] Do not breathe dust or vapors.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][7][8] Wash hands thoroughly with soap and water after handling and before breaks.[1][7]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][2][3]
Disposal Plan:
This compound and its container must be disposed of as hazardous waste.[2][9]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[10] Do not reuse empty containers.[10]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1][7] Contact a licensed professional waste disposal service for final disposal.
Emergency Procedures
-
If Swallowed: Rinse mouth with water.[1][3] Call a poison control center or doctor immediately for treatment advice.[1][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
In Case of a Spill: Evacuate the area.[11] Wear appropriate PPE.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[10][11] Prevent the spill from entering drains or waterways.[1][2]
Safety Workflow Diagram
Caption: Logical workflow for safely handling this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. cpachem.com [cpachem.com]
- 8. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 9. chembk.com [chembk.com]
- 10. Pesticide Storage, Handling and Disposal : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 11. assets.greenbook.net [assets.greenbook.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
